molecular formula C23H31NO B11934005 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone

1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone

Numéro de catalogue: B11934005
Poids moléculaire: 337.5 g/mol
Clé InChI: JYQCHQIQAURYAG-NQLNTKRDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone is a useful research compound. Its molecular formula is C23H31NO and its molecular weight is 337.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C23H31NO

Poids moléculaire

337.5 g/mol

Nom IUPAC

1-methyl-2-[(4Z,7Z)-trideca-4,7-dienyl]quinolin-4-one

InChI

InChI=1S/C23H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h7-8,10-11,14-15,17-19H,3-6,9,12-13,16H2,1-2H3/b8-7-,11-10-

Clé InChI

JYQCHQIQAURYAG-NQLNTKRDSA-N

SMILES isomérique

CCCCC/C=C\C/C=C\CCCC1=CC(=O)C2=CC=CC=C2N1C

SMILES canonique

CCCCCC=CCC=CCCCC1=CC(=O)C2=CC=CC=C2N1C

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the quinolone alkaloid, 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of data, experimental methodologies, and an exploration of its biological context.

Chemical Identity and Structure

This compound is a quinolone derivative characterized by a long unsaturated alkyl chain at the 2-position of the quinolone ring. Its unique structure is the basis for its biological activities.

  • IUPAC Name: 1-methyl-2-[(4Z,7Z)-trideca-4,7-dienyl]quinolin-4-one[1]

  • CAS Number: 120693-53-0[1]

  • Synonyms: 1-Methyl-2-(4Z,7Z)-4,7-tridecadienyl-4(1H)-quinolone, DA-69561, E88904[1]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, many properties are computationally predicted and should be confirmed through laboratory analysis.

PropertyValueSource
Molecular Formula C23H31NOPubChem[1]
Molecular Weight 337.5 g/mol PubChem[1]
Monoisotopic Mass 337.240564612 DaPubChem[1]
XLogP3 6.7PubChem (Computed)[1]
Polar Surface Area 20.3 ŲPubChem (Computed)[1]
Hydrogen Bond Donors 0PubChem (Computed)[1]
Hydrogen Bond Acceptors 2PubChem (Computed)[1]
Rotatable Bond Count 11PubChem (Computed)[1]
Solubility Soluble in Methanol, ChloroformVendor Information
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
pKa Not experimentally determined-

Biological Activity and Signaling Pathways

Recent studies have identified this compound as a bioactive molecule with inhibitory effects on key enzymes and receptors involved in metabolic and cardiovascular pathways.

Diacylglycerol Acyltransferase (DGAT) Inhibition

This compound has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme crucial for the final step of triglyceride synthesis.[2][3][4][5] The inhibition of DGAT is a therapeutic target for metabolic disorders such as obesity and type 2 diabetes. The simplified signaling pathway is depicted below.

Angiotensin_II_Receptor_Blockade cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq protein activation AT1R->Gq Blocker 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl] -4(1H)-quinolone Blocker->AT1R PLC Phospholipase C activation Gq->PLC IP3_DAG IP3 & DAG production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC activation IP3_DAG->Ca_PKC Response Cellular Responses (e.g., vasoconstriction, cell growth) Ca_PKC->Response Characterization_Workflow cluster_physchem Physicochemical Characterization cluster_bio Biological Screening cluster_dev Lead Optimization start Novel Compound Synthesized or Isolated structure Structural Elucidation (NMR, MS, IR) start->structure purity Purity Assessment (HPLC, LC-MS) structure->purity properties Property Determination (Melting Point, Boiling Point, Solubility, pKa) purity->properties screening High-Throughput Screening (Target-based or Phenotypic) properties->screening hit_validation Hit Validation and Dose-Response screening->hit_validation moa Mechanism of Action (e.g., Enzyme Assays, Receptor Binding) hit_validation->moa sar Structure-Activity Relationship (SAR) Studies moa->sar admet In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar->admet end Lead Compound for Further Development admet->end

References

Natural sources of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, isolation methodologies, and biological activities of the quinolone alkaloid, this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Executive Summary

This compound is a quinolone alkaloid with significant therapeutic potential. It has been identified as a diacylglycerol acyltransferase (DGAT) inhibitor and an angiotensin II receptor blocker, with promising applications in metabolic disorders and cardiovascular diseases. Furthermore, it exhibits potent anti-Helicobacter pylori activity. The primary natural source of this compound is the plant Evodia rutaecarpa (Juss.) Benth., a member of the Rutaceae family. This guide details the known natural occurrence, presents a generalized experimental protocol for its isolation and characterization, and visualizes its key signaling pathways.

Natural Sources and Quantitative Data

The principal natural source of this compound identified to date is the dried, nearly ripe fruits of Evodia rutaecarpa (Juss.) Benth., also known by its synonym Tetradium ruticarpum. This plant has a long history of use in traditional Chinese medicine. The concentration of quinolone alkaloids in Evodia rutaecarpa can vary based on factors such as geographic origin, harvest time, and processing methods.

While specific quantitative data for this compound is not extensively reported in publicly available literature, the following table summarizes representative data for quinolone alkaloids isolated from Evodia rutaecarpa to provide a comparative context.

Compound ClassPlant PartExtraction SolventAnalytical MethodTypical Yield Range (% of dry weight)Reference
Quinolone AlkaloidsFruitsEthanol/MethanolHPLC-UV, UPLC-Q-TOF-MS0.1 - 1.5%[1][2]

Table 1: Representative Quantitative Data for Quinolone Alkaloids in Evodia rutaecarpa

Experimental Protocols

The following is a generalized experimental protocol for the isolation and characterization of this compound from Evodia rutaecarpa, based on established methods for the separation of quinolone alkaloids from this plant source[3][4].

Extraction
  • Sample Preparation: Air-dried and powdered fruits of Evodia rutaecarpa are used as the starting material.

  • Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol or methanol at room temperature using maceration or Soxhlet extraction.

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. The quinolone alkaloids are typically enriched in the less polar fractions (petroleum ether and chloroform).

Purification
  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Speed Counter-Current Chromatography (HSCCC): Fractions containing the target compound are further purified using preparative HSCCC. A suitable two-phase solvent system (e.g., hexane-ethyl acetate-methanol-water) is selected based on the partition coefficient (K) of the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the compound at high purity is achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradient).

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HR-MS) is used to determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of specific signaling pathways.

Diacylglycerol Acyltransferase (DGAT) Inhibition

The compound inhibits the enzyme diacylglycerol acyltransferase (DGAT), which catalyzes the final step in triglyceride synthesis[5][6][7][8]. By blocking DGAT, the compound reduces the production and storage of triglycerides, making it a potential therapeutic agent for metabolic disorders such as obesity and fatty liver disease.

DGAT_Inhibition cluster_synthesis Triglyceride Synthesis cluster_inhibition Inhibition Fatty Acyl-CoA Fatty Acyl-CoA DGAT DGAT Fatty Acyl-CoA->DGAT Diacylglycerol Diacylglycerol Diacylglycerol->DGAT Triglyceride Triglyceride DGAT->Triglyceride Quinolone 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]- 4(1H)-quinolone Quinolone->DGAT

Caption: Inhibition of Triglyceride Synthesis by the Quinolone Alkaloid.

Angiotensin II Receptor Blockade

The compound acts as a blocker of the angiotensin II receptor, specifically the AT1 receptor[1][2][9][10][11]. Angiotensin II is a potent vasoconstrictor, and by blocking its receptor, the compound can lead to vasodilation and a reduction in blood pressure. This mechanism of action is central to its potential in treating hypertension and other cardiovascular diseases.

Angiotensin_II_Signaling cluster_pathway Angiotensin II Signaling Pathway cluster_blockade Blockade Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Gq_Protein Gq Protein Activation AT1_Receptor->Gq_Protein PLC Phospholipase C Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction & other cellular responses Ca_PKC->Vasoconstriction Quinolone 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]- 4(1H)-quinolone Quinolone->AT1_Receptor

Caption: Blockade of the Angiotensin II Receptor Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and identification of this compound from Evodia rutaecarpa.

Isolation_Workflow Start Dried Fruits of Evodia rutaecarpa Extraction Solvent Extraction (Ethanol/Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Enriched_Fraction Enriched Quinolone Fraction Fractionation->Enriched_Fraction Purification1 Column Chromatography (Silica Gel) Enriched_Fraction->Purification1 Purification2 HSCCC / Preparative HPLC Purification1->Purification2 Pure_Compound Pure 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]- 4(1H)-quinolone Purification2->Pure_Compound Analysis Structure Elucidation (MS, NMR) Pure_Compound->Analysis

References

Unveiling the Bioactive Potential of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone is a quinolone alkaloid isolated from the fruits of Evodia rutaecarpa, a plant with a long history in traditional medicine. This compound has emerged as a molecule of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of its known biological effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and development efforts.

Quantitative Biological Activity

The biological activities of this compound have been quantified in several key assays. The following table summarizes the available data, providing a clear comparison of its potency across different molecular targets.

Biological ActivityAssay TypeTarget/OrganismQuantitative Metric (IC50/MIC)Reference
Diacylglycerol Acyltransferase (DGAT) InhibitionEnzymatic AssayMicrosomal DGAT20.1 µM[Ko et al., 2002]
Angiotensin II Receptor BlockadeReceptor Binding AssayAngiotensin II Receptor34.1 µM[Lee et al., 1998]
Anti-Helicobacter pylori ActivityMinimum Inhibitory ConcentrationHelicobacter pylori10 µg/mL[Rho et al., 1999]
Leukotriene Biosynthesis InhibitionCellular AssayHuman Polymorphonuclear Granulocytes10.1 µM[MedChemExpress]

Detailed Experimental Protocols

A thorough understanding of the experimental conditions is crucial for the interpretation and replication of scientific findings. Below are the detailed methodologies for the key experiments cited.

Diacylglycerol Acyltransferase (DGAT) Inhibition Assay

This protocol is based on the methodology likely employed for the determination of the IC50 value of the compound against DGAT.

  • Enzyme Source: Microsomal fraction isolated from rat liver or another suitable tissue source.

  • Substrates: [14C]-labeled oleoyl-CoA and 1,2-dioleoylglycerol.

  • Assay Buffer: A suitable buffer, such as Tris-HCl with appropriate pH and co-factors like MgCl2.

  • Procedure:

    • The test compound, this compound, is pre-incubated with the microsomal enzyme preparation in the assay buffer at various concentrations.

    • The enzymatic reaction is initiated by the addition of the substrates, [14C]oleoyl-CoA and 1,2-dioleoylglycerol.

    • The reaction mixture is incubated at 37°C for a defined period.

    • The reaction is terminated by the addition of a quenching solution, typically a mixture of chloroform and methanol.

    • The lipids are extracted, and the radiolabeled triacylglycerol product is separated from the unreacted substrates using thin-layer chromatography (TLC).

    • The amount of radioactivity incorporated into the triacylglycerol is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of DGAT activity, is determined by non-linear regression analysis of the concentration-response curve.

Angiotensin II Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of the compound for the angiotensin II receptor.

  • Receptor Source: Membranes prepared from cells overexpressing the human angiotensin II type 1 (AT1) receptor or from tissues known to be rich in this receptor, such as the adrenal cortex.

  • Radioligand: A radiolabeled antagonist of the AT1 receptor, such as [125I]-Sar1,Ile8-angiotensin II.

  • Assay Buffer: A buffer system that maintains the integrity of the receptor and the ligand, for example, a Tris-based buffer containing bovine serum albumin and protease inhibitors.

  • Procedure:

    • The receptor preparation is incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of the test compound.

    • Non-specific binding is determined in the presence of a saturating concentration of an unlabeled angiotensin II receptor antagonist (e.g., losartan).

    • The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by fitting the competition binding data to a one-site or two-site binding model using non-linear regression.

Anti-Helicobacter pylori Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of the compound against H. pylori.

  • Bacterial Strain: A reference strain of Helicobacter pylori (e.g., ATCC 43504) or clinical isolates.

  • Culture Medium: A suitable broth medium for H. pylori, such as Brucella broth supplemented with fetal bovine serum.

  • Inoculum Preparation: A standardized inoculum of H. pylori is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Procedure:

    • The test compound is serially diluted in the culture medium in a 96-well microtiter plate.

    • Each well is inoculated with the standardized bacterial suspension.

    • Positive (no compound) and negative (no bacteria) controls are included.

    • The plate is incubated under microaerophilic conditions (e.g., 5% O2, 10% CO2, 85% N2) at 37°C for 48-72 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathways and Experimental Workflows

To visualize the molecular context of the compound's activities, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for inhibitor screening.

DGAT_Signaling_Pathway Glycerol_3_P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol_3_P->LPA Acyl_CoA1 Acyl-CoA Acyl_CoA1->LPA PA Phosphatidic Acid LPA->PA Acyl_CoA2 Acyl-CoA Acyl_CoA2->PA DAG Diacylglycerol PA->DAG TAG Triacylglycerol DAG->TAG DGAT Acyl_CoA3 Acyl-CoA Acyl_CoA3->TAG DGAT DGAT Inhibitor 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl] -4(1H)-quinolone Inhibitor->DGAT

Caption: Diacylglycerol Acyltransferase (DGAT) signaling pathway.

Angiotensin_II_Receptor_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq_11 Gq/11 AT1R->Gq_11 PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Physiological_effects Physiological Effects (e.g., Vasoconstriction) Ca_release->Physiological_effects PKC->Physiological_effects Inhibitor 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl] -4(1H)-quinolone Inhibitor->AT1R

Caption: Angiotensin II Receptor signaling pathway.

Leukotriene_Biosynthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 PLA2 cPLA2 LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX/FLAP FLAP 5-LOX/FLAP LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase Inflammation Inflammation LTB4->Inflammation Bronchoconstriction Bronchoconstriction LTC4->Bronchoconstriction Inhibitor 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl] -4(1H)-quinolone Inhibitor->FLAP

Caption: Leukotriene biosynthesis pathway.

Experimental_Workflow_Inhibitor_Screening Start Start Compound_Prep Prepare Compound Stock Solution (this compound) Start->Compound_Prep Serial_Dilution Perform Serial Dilutions Compound_Prep->Serial_Dilution Assay_Setup Set up Assay (Enzymatic, Binding, or Cellular) Serial_Dilution->Assay_Setup Incubation Incubate under Defined Conditions Assay_Setup->Incubation Measurement Measure Activity/Binding Incubation->Measurement Data_Analysis Data Analysis (Calculate % Inhibition, IC50/MIC) Measurement->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for inhibitor screening.

Conclusion

This compound demonstrates a multifaceted biological profile, acting as an inhibitor of DGAT and leukotriene biosynthesis, a blocker of the angiotensin II receptor, and an antibacterial agent against H. pylori. The moderate potencies observed suggest that this natural product could serve as a valuable scaffold for the development of more potent and selective modulators of these important drug targets. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic potential of this and related quinolone alkaloids.

A Technical Guide to the Mechanism of Action of Quinolone Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Quinolone alkaloids represent a large, structurally diverse class of compounds with significant therapeutic potential, most notably as antimicrobial and anticancer agents. Their core mechanism of action revolves around the inhibition of type II topoisomerases—DNA gyrase and topoisomerase IV in bacteria and topoisomerase II in eukaryotic cells. By stabilizing the enzyme-DNA cleavage complex, these alkaloids convert essential enzymes into cellular toxins that generate lethal double-stranded DNA breaks. This action halts DNA replication and transcription, ultimately leading to cell death. In cancer cells, beyond topoisomerase inhibition, quinolone alkaloids induce apoptosis and cell cycle arrest through various signaling pathways, including the suppression of NF-κB and modulation of the caspase cascade. This guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: Antimicrobial Effects

The primary antibacterial action of quinolone alkaloids is the inhibition of DNA synthesis by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV (Topo IV). These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation.

Inhibition of DNA Gyrase

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂), introduces negative supercoils into bacterial DNA. This process relieves the torsional stress that builds up ahead of the replication fork, allowing replication and transcription to proceed. Quinolone alkaloids bind non-covalently to the complex formed by DNA gyrase and DNA. This interaction traps the enzyme on the DNA, stabilizing the cleavage complex and preventing the re-ligation of the DNA strands. The stalled complex acts as a physical barrier to the replication machinery, leading to a halt in DNA synthesis and ultimately, cell death.

Inhibition of Topoisomerase IV

Topoisomerase IV (ParC₂ParE₂), a homolog of DNA gyrase, is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, which is an essential step for chromosome segregation into daughter cells. Similar to their effect on gyrase, quinolones bind to the Topo IV-DNA complex, converting the enzyme into a cellular poison that introduces double-strand breaks. While DNA gyrase is often the primary target in Gram-negative bacteria, Topo IV is typically the main target in many Gram-positive species. However, some quinolones exhibit potent activity against both enzymes.

The "Topoisomerase Poison" Model

The mechanism of quinolone alkaloids is best described as "topoisomerase poisoning." Rather than simply inhibiting the catalytic activity of the enzymes, they convert them into toxic agents that fragment the chromosome. The stabilized quinolone-enzyme-DNA complex leads to the formation of lethal double-stranded DNA breaks when encountered by replication forks. This DNA damage triggers the bacterial SOS response, a DNA repair system. However, at sufficient drug concentrations, the damage overwhelms the repair capacity, leading to rapid, bactericidal effects.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of quinolone alkaloids is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quinolone Alkaloid Bacterial Strain MIC (µg/mL) Reference
EvocarpineMethicillin-resistant Staphylococcus aureus (MRSA)8
Various 2-alkyl-4(1H)-quinolonesStaphylococcus aureus≤ 3.12 - ≤ 6.25
Quinolizidine Alkaloid ExtractBacillus subtilis31.25
Quinolizidine Alkaloid ExtractStaphylococcus aureus62.5
Jussiaeiine BEscherichia coli0.8 (g/L)
N-methylcytisineEnterococcus faecalis20.8
Various Quinolone AlkaloidsGeneral Bacteria4 - 128
4-quinolone with epoxide groupHelicobacter pylori10 (mg/L)

Core Mechanism of Action: Anticancer Effects

Several quinolone alkaloids exhibit potent cytotoxic activity against various human cancer cell lines. Their anticancer mechanisms are multifaceted but often converge on the disruption of DNA integrity and the induction of programmed cell death.

Inhibition of Eukaryotic Topoisomerases

Similar to their antibacterial counterparts, a key anticancer mechanism for many quinolone alkaloids is the targeting of human type II topoisomerases (Top2α and Top2β). These enzymes are vital for resolving DNA topological problems during replication and chromosome segregation in rapidly dividing cancer cells. By poisoning human Top2, these alkaloids introduce permanent double-strand DNA breaks, which, if unrepaired, trigger cell death pathways.

Induction of Apoptosis and Cell Cycle Arrest

The DNA damage caused by topoisomerase poisoning is a potent trigger for apoptosis (programmed cell death). Quinolone alkaloids have been shown to induce apoptosis by activating the caspase cascade. This involves an imbalance in the pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial depolarization and the cleavage of downstream effector caspases.

Furthermore, these compounds can arrest the cell cycle at various phases, such as G0/G1 or G2/M, preventing cancer cells from progressing through division. This arrest provides time for DNA repair, but if the damage is too severe, it shunts the cell towards apoptosis.

Modulation of Signaling Pathways

Some quinolone alkaloids exert their anticancer effects by modulating key intracellular signaling pathways. For instance, certain alkaloids can suppress the activation of nuclear factor-kappaB (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. By inhibiting NF-κB, these compounds can decrease the expression of anti-apoptotic genes, making cancer cells more susceptible to death signals.

Quantitative Data: Cytotoxic Activity

The cytotoxic effects of quinolone alkaloids are measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Quinolone Alkaloid Cancer Cell Line IC₅₀ (µM) Reference
Quinolone Alkaloid 9HepG-2 (Liver)15.85 - 56.36
Quinolone Alkaloid 11Hela (Cervical)15.85 - 56.36
Quinolone Alkaloid 14BEL7402 (Liver)15.85 - 56.36
Quinolone Alkaloid 17BEL7403 (Liver)15.85 - 56.36
ScoulerineLeukemic cells2.7 - 6.5
SanguinarineMelanoma cell lines0.11 - 0.54 (µg/mL)
ChelerythrineMelanoma cell lines0.14 - 0.46 (µg/mL)

Key Experimental Protocols

The following protocols describe standard assays used to determine the inhibitory activity of quinolone alkaloids against topoisomerases and bacteria.

Protocol: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

  • Reaction Setup: On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube containing:

    • 2 µL of 10x Topoisomerase I reaction buffer.

    • 400 ng of supercoiled plasmid DNA (e.g., pUC19).

    • Test compound (quinolone alkaloid) at various concentrations.

    • 1 unit of human Topoisomerase I enzyme.

    • Nuclease-free water to a final volume of 20 µL.

    • Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the reaction tubes at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 4 µL of 6x loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel at 5-10 V/cm for 2 hours to separate the supercoiled and relaxed forms of the plasmid.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe). Visualize the DNA bands under a UV transilluminator. Inhibition is indicated by the persistence of the faster-migrating supercoiled DNA form compared to the positive control, which will show the slower-migrating relaxed form.

Protocol: Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by Topoisomerase II.

  • Reaction Setup: On ice, prepare a 20 µL reaction mixture containing:

    • 2 µL of 10x Topoisomerase II reaction buffer.

    • 200-300 ng of kDNA.

    • Test compound at various concentrations.

    • 1 unit of human Topoisomerase II enzyme.

    • Nuclease-free water to a final volume of 20 µL.

    • Include appropriate positive and negative controls.

  • Incubation: Incubate the reaction tubes at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding loading dye with SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel.

  • Visualization: Stain and visualize the gel as described above. The catenated kDNA remains in the well, while decatenated DNA (minicircles) can enter the gel. Inhibition is observed when the kDNA fails to enter the gel, remaining in the well, in contrast to the positive control where bands of decatenated minicircles are visible.

Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This assay determines the minimum concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism.

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to each well.

  • Serial Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from one column to the next across the plate.

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using the Graphviz DOT language to illustrate key mechanisms and protocols.

G Mechanism of Quinolone Alkaloid Action on Bacterial Topoisomerases cluster_0 Normal DNA Replication cluster_1 Action of Quinolone Alkaloid DNA_Gyrase DNA Gyrase / Topo IV Relaxed_DNA Relaxed/Decatenated DNA DNA_Gyrase->Relaxed_DNA Relaxes/Decatenates Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Binds Replication_Fork Replication Fork Proceeds Relaxed_DNA->Replication_Fork Quinolone Quinolone Alkaloid Ternary_Complex Stable Quinolone-Enzyme-DNA Cleavage Complex Quinolone->Ternary_Complex Stabilizes Replication_Stall Replication Fork Stalls Ternary_Complex->Replication_Stall DSB Double-Strand Breaks Cell_Death Bacterial Cell Death DSB->Cell_Death Replication_Stall->DSB DNA_Gyrase_Inhibited DNA Gyrase / Topo IV DNA_Gyrase_Inhibited->Ternary_Complex Supercoiled_DNA_Inhibited Supercoiled DNA Supercoiled_DNA_Inhibited->DNA_Gyrase_Inhibited

Figure 1: Mechanism of Quinolone Action on Bacterial Topoisomerases.

G Anticancer Signaling Pathway of Quinolone Alkaloids cluster_topo Topoisomerase II Poisoning cluster_apoptosis Apoptosis Induction cluster_nfkb NF-κB Pathway Inhibition Quinolone Quinolone Alkaloid Top2 Human Topoisomerase II Quinolone->Top2 Inhibits NFkB NF-κB Activation Quinolone->NFkB Inhibits DNA_Damage Double-Strand DNA Breaks Top2->DNA_Damage Bax ↑ Pro-apoptotic Bax DNA_Damage->Bax Bcl2 ↓ Anti-apoptotic Bcl-2 DNA_Damage->Bcl2 Mito Mitochondrial Depolarization Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Survival_Genes Anti-Apoptotic Gene Expression NFkB->Survival_Genes Survival_Genes->Apoptosis

Figure 2: Anticancer Signaling Pathway of Quinolone Alkaloids.

G Experimental Workflow: Topoisomerase I Relaxation Assay cluster_results Interpretation A 1. Prepare Reaction Mix (Buffer, Supercoiled DNA, Inhibitor) B 2. Add Topoisomerase I Enzyme A->B C 3. Incubate at 37°C for 30 min B->C D 4. Terminate Reaction (Add Loading Dye + SDS) C->D E 5. Agarose Gel Electrophoresis D->E F 6. Stain and Visualize DNA E->F Result1 Relaxed DNA Band (No Inhibition) F->Result1 Control Result2 Supercoiled DNA Band (Inhibition) F->Result2 Test

Figure 3: Workflow for Topoisomerase I Relaxation Assay.

G Experimental Workflow: Topoisomerase II Decatenation Assay cluster_results Interpretation A 1. Prepare Reaction Mix (Buffer, Catenated kDNA, Inhibitor) B 2. Add Topoisomerase II Enzyme A->B C 3. Incubate at 37°C for 30 min B->C D 4. Terminate Reaction (Add Loading Dye + SDS) C->D E 5. Agarose Gel Electrophoresis D->E F 6. Stain and Visualize DNA E->F Result1 Decatenated DNA Enters Gel (No Inhibition) F->Result1 Control Result2 Catenated DNA Stays in Well (Inhibition) F->Result2 Test

Figure 4: Workflow for Topoisomerase II Decatenation Assay.

An In-depth Technical Guide to the Pseudomonas Quinolone Signal (PQS): A Key Regulator of Bacterial Virulence

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: While the originally requested compound, 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone, lacks sufficient public data for a comprehensive review, this guide focuses on a structurally related and extensively studied analogue: 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas Quinolone Signal (PQS). PQS is a pivotal quorum-sensing molecule in the opportunistic human pathogen Pseudomonas aeruginosa. It plays a crucial role in regulating virulence, biofilm formation, and host-pathogen interactions. This document provides a detailed overview of the physicochemical properties, biological activities, and underlying signaling pathways of PQS, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties of PQS

PQS is a member of the 2-alkyl-4-quinolone (AQ) family of signaling molecules. Its fundamental properties are summarized below.

PropertyValueReference
Chemical Formula C₁₆H₂₁NO₂[1]
Molecular Weight 259.34 g/mol [1]
IUPAC Name 2-heptyl-3-hydroxy-1H-quinolin-4-one[1]
Physical Form Powder[2]
Storage Temperature -20°C[2]

Biological Activity and Quantitative Data

PQS is a multifunctional signaling molecule that exerts its effects through various mechanisms, including the regulation of gene expression and interactions with host cells.[3] Its activity is often mediated by the LysR-type transcriptional regulator, PqsR.[4]

Table 2.1: Receptor Binding and Functional Activity of PQS

ParameterValueOrganism/SystemReference
Dissociation Constant (Kd) for PqsR 1.2 ± 0.3 µMPseudomonas aeruginosa[5]
EC₅₀ for β-galactosidase activity 0.15 ± 0.02 µMPseudomonas putida KT2440 cells[6]
Concentration for pyoverdine production stimulation 20-30 µM (sharp increase)Pseudomonas aeruginosa DH125[7]
Concentration for virulence factor production 60 µM (for PA-IL lectin, pyocyanin, and elastase)Pseudomonas aeruginosa[6]
Concentration in CF patient sputa (estimated) ~2 µMHuman[7]

Table 2.2: Immunomodulatory Effects of PQS

EffectIC₅₀ ValueCell TypeReference
Inhibition of IL-12 production 17.2 µMMurine bone marrow-derived dendritic cells[8]

The PQS Signaling Pathway

In Pseudomonas aeruginosa, the PQS quorum-sensing system is intricately linked with other regulatory networks, such as the las and rhl systems, to control the expression of a wide array of virulence factors.[9][10] The core of the PQS system involves the biosynthesis of PQS and its precursor, 2-heptyl-4-quinolone (HHQ), and their interaction with the transcriptional regulator PqsR.[4][11]

PQS_Signaling_Pathway cluster_biosynthesis PQS Biosynthesis cluster_regulation Transcriptional Regulation cluster_other_functions Other Functions pqsABCDE pqsABCDE operon HHQ 2-heptyl-4-quinolone (HHQ) pqsABCDE->HHQ synthesis pqsH pqsH pqsH->HHQ PQS 2-heptyl-3-hydroxy-4-quinolone (PQS) HHQ->PQS hydroxylation PqsR PqsR (MvfR) Receptor PQS->PqsR binds Iron_Chelation Iron Chelation PQS->Iron_Chelation OMV_Biogenesis OMV Biogenesis PQS->OMV_Biogenesis Host_Immune_Modulation Host Immune Modulation PQS->Host_Immune_Modulation PQS_PqsR PQS-PqsR Complex PqsR->PQS_PqsR PQS_PqsR->pqsABCDE positive feedback Virulence_Genes Virulence Genes (e.g., elastase, pyocyanin) PQS_PqsR->Virulence_Genes activates transcription

Caption: The PQS signaling pathway in Pseudomonas aeruginosa.

Experimental Protocols

This section details common methodologies for the synthesis, quantification, and biological assessment of PQS.

A common method for the synthesis of 2-alkyl-4(1H)-quinolones is the Conrad-Limpach reaction, which involves the condensation of a β-keto ester with aniline.[12]

Protocol: Conrad-Limpach Synthesis of 2-heptyl-4(1H)-quinolone (HHQ) [12]

  • β-keto ester formation: React an appropriate acid chloride with Meldrum's acid in pyridine, followed by alcoholysis under reflux to obtain the corresponding β-keto ester.

  • Condensation: Perform an acid-catalyzed condensation of the β-keto ester with aniline to form the enamine tautomer of the Schiff base.

  • Cyclization: Heat the resulting enamine to induce Conrad-Limpach cyclization.

  • Purification: Precipitate the final 2-alkyl-4(1H)-quinolone product using a non-polar solvent such as ether or n-hexane.

Conversion of HHQ to PQS:

HHQ can be converted to PQS through hydroxylation at the 3-position, a reaction catalyzed by the monooxygenase PqsH.[9]

Several methods are available for the quantification of PQS in biological samples, each with its own advantages in terms of sensitivity and complexity.

Protocol: Quantification of PQS by Thin-Layer Chromatography (TLC) [13]

  • Sample Preparation: Extract PQS from bacterial culture supernatants or other biological matrices using an appropriate organic solvent.

  • TLC Plate Spotting: Spot the extracted samples and a series of PQS standards onto a TLC plate.

  • Chromatography: Develop the TLC plate in a suitable solvent system to separate PQS from other components.

  • Visualization: Visualize the PQS spots under UV light, as PQS is fluorescent.

  • Quantification: Perform spot densitometry analysis on the imaged TLC plate. Generate a standard curve by plotting the fluorescence units against the amount of PQS standard. Calculate the PQS concentration in the samples using the standard curve.

Protocol: Quantification of HHQ by High-Performance Liquid Chromatography (HPLC) [13]

  • Sample Preparation: Prepare samples and a standard curve of HHQ.

  • HPLC Analysis: Inject 50 µL of standards and samples into an HPLC system.

  • Detection: Monitor the eluent at 314 nm to detect the HHQ peak, which typically elutes at around 6 minutes under standard conditions.

  • Quantification: Generate a standard curve by plotting the peak absorbance values against the concentration of the HHQ standards. Calculate the HHQ concentration in the samples based on the standard curve.

Protocol: Pyoverdine Production Assay [7]

  • Bacterial Strain: Use a P. aeruginosa strain deficient in endogenous alkyl quinolone production (e.g., a pqsB mutant).

  • Culture Conditions: Grow the bacterial strain in a suitable medium.

  • PQS Treatment: Add exogenous PQS at various concentrations (e.g., 30, 60, and 90 µM) to the cultures.

  • Incubation: Incubate the cultures under appropriate conditions.

  • Measurement: Measure pyoverdine production, typically by assessing fluorescence.

Experimental and Logical Workflows

The study of PQS and its inhibitors often follows a structured workflow, from initial screening to in-depth characterization.

Experimental_Workflow cluster_screening Screening for PQS Inhibitors cluster_characterization Hit Characterization Compound_Library Compound Library Virtual_Screening Virtual Screening (Molecular Docking) Compound_Library->Virtual_Screening In_Vitro_Screening In Vitro Screening (e.g., Reporter Strain Assay) Compound_Library->In_Vitro_Screening Hit_Compounds Hit Compounds Virtual_Screening->Hit_Compounds In_Vitro_Screening->Hit_Compounds Binding_Affinity Binding Affinity Assay (e.g., FRET) Hit_Compounds->Binding_Affinity Virulence_Factor_Assay Virulence Factor Inhibition Assay (e.g., Pyocyanin, Elastase) Hit_Compounds->Virulence_Factor_Assay Biofilm_Inhibition_Assay Biofilm Inhibition Assay Hit_Compounds->Biofilm_Inhibition_Assay Lead_Compound Lead Compound Binding_Affinity->Lead_Compound Virulence_Factor_Assay->Lead_Compound Biofilm_Inhibition_Assay->Lead_Compound

Caption: A typical workflow for the discovery of PQS inhibitors.

Conclusion

The Pseudomonas Quinolone Signal (PQS) is a well-characterized and critical signaling molecule in P. aeruginosa. Its role in regulating virulence and its interaction with the host make it a prime target for the development of novel anti-virulence therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the function of PQS and to explore strategies for its inhibition. While the specific compound this compound remains largely uncharacterized in public literature, the study of PQS provides a robust framework for understanding the broader class of 2-alkyl-4(1H)-quinolones.

References

An In-depth Technical Guide to 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone, a novel quinolone alkaloid. The document details its chemical identity, biological activities, and mechanisms of action. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information including quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows. This compound has demonstrated significant potential as a diacylglycerol acyltransferase (DGAT) inhibitor, an angiotensin II receptor blocker, and a potent anti-Helicobacter pylori agent.

Chemical Identity and Synonyms

This compound is a quinolone derivative with a complex alkyl side chain. Its identification is standardized through various chemical nomenclature and registry numbers.

Identifier TypeValue
IUPAC Name 1-methyl-2-[(4Z,7Z)-trideca-4,7-dienyl]quinolin-4-one[1]
CAS Number 120693-53-0[1][2][3][4][5]
Molecular Formula C23H31NO[1][2][3][4][6]
Molecular Weight 337.5 g/mol [1][2][4]
Synonyms 1-Methyl-2-(4Z,7Z)-4,7-tridecadienyl-4(1H)-quinolone, orb1981752, HY-N9530, DA-69561, CS-0198389, E88904, 1-methyl-2-(4z,7z)-4,7-tridecadienyl-4(1h)-quinolinone[1]

Biological Activity and Quantitative Data

This quinolone alkaloid exhibits a range of biological activities, positioning it as a molecule of interest for therapeutic development. Its primary functions include the inhibition of diacylglycerol acyltransferase (DGAT), blockade of the angiotensin II receptor, and potent antibacterial action against Helicobacter pylori.

Biological ActivityTarget Organism/SystemQuantitative MeasurementValue
Diacylglycerol Acyltransferase InhibitionIn vitroIC5020.1 µM[2][4][5][7][8]
Angiotensin II Receptor BlockadeIn vitroIC5034.1 µM[2][4][5][7][8]
Anti-Helicobacter pylori ActivityHelicobacter pyloriMinimum Inhibitory Concentration (MIC)10 µg/mL[2][4][5][7]

Signaling Pathways and Mechanisms of Action

Inhibition of Diacylglycerol Acyltransferase (DGAT)

The compound acts as an inhibitor of DGAT, a key enzyme in triglyceride synthesis. By blocking DGAT, it interferes with the final step of triglyceride formation, which has potential implications for metabolic disorders such as obesity and hepatic steatosis.

DGAT_Inhibition Acyl_CoA Acyl-CoA DGAT DGAT Acyl_CoA->DGAT DAG Diacylglycerol (DAG) DAG->DGAT Triglyceride Triglyceride DGAT->Triglyceride Catalyzes Inhibitor 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl] -4(1H)-quinolone Inhibitor->DGAT Inhibits

Caption: DGAT Inhibition Pathway.

Angiotensin II Receptor Blockade

This quinolone derivative functions as an angiotensin II receptor blocker (ARB). It competitively inhibits the binding of angiotensin II to its AT1 receptor, thereby preventing vasoconstriction and other downstream effects, which is a common mechanism for antihypertensive drugs.

Angiotensin_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction & Other Effects AT1_Receptor->Vasoconstriction Activates Inhibitor 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl] -4(1H)-quinolone Inhibitor->AT1_Receptor Blocks

Caption: Renin-Angiotensin System Blockade.

Anti-Helicobacter pylori Mechanism

Unlike many common quinolone antibiotics that target DNA gyrase and topoisomerase IV[9][10][11][12], this compound exhibits its potent anti-H. pylori activity through the inhibition of the bacterium's respiratory chain.[1][2][3] This alternative mechanism is significant as it may be effective against strains resistant to conventional antibiotics.

HPylori_Mechanism cluster_hpylori Helicobacter pylori Cell ETC Electron Transport Chain (Respiratory Chain) ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP ATP (Energy) ATP_Synthase->ATP Cell_Death Bacterial Cell Death Inhibitor 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl] -4(1H)-quinolone Inhibitor->ETC Inhibits

Caption: Anti-H. pylori Mechanism.

Experimental Protocols

Diacylglycerol Acyltransferase (DGAT) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of the compound against DGAT.

DGAT_Assay_Workflow A Prepare Microsomal DGAT Enzyme C Add Test Compound or Vehicle (Control) A->C B Prepare Reaction Mixture: - Buffer (Tris-HCl) - MgCl2 - BSA - 1,2-Dioleoylglycerol (DAG) B->C D Initiate Reaction with Radiolabeled [14C]-Oleoyl-CoA C->D E Incubate at 37°C D->E F Stop Reaction (e.g., with Chloroform/Methanol) E->F G Extract Lipids F->G H Separate Lipids by TLC G->H I Quantify Radiolabeled Triglyceride H->I J Calculate % Inhibition and IC50 I->J

Caption: DGAT Inhibition Assay Workflow.

Detailed Methodology:

  • Enzyme Preparation: Microsomes containing DGAT are isolated from a suitable source, such as rat liver or cells overexpressing the enzyme.[13][14]

  • Reaction Setup: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), MgCl2, delipidated bovine serum albumin (BSA), and the substrate 1,2-dioleoylglycerol (DAG).

  • Compound Addition: The test compound, this compound, is added at various concentrations. A vehicle control (e.g., DMSO) is also prepared.

  • Reaction Initiation: The reaction is initiated by adding the second substrate, radiolabeled oleoyl-CoA (e.g., [14C]-oleoyl-CoA).[7]

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[7]

  • Reaction Termination: The reaction is stopped by adding a solvent mixture, typically chloroform/methanol.[7]

  • Lipid Extraction and Analysis: Lipids are extracted, and the newly synthesized radiolabeled triglycerides are separated from other lipids using thin-layer chromatography (TLC).

  • Quantification: The amount of radiolabeled triglyceride is quantified using a phosphorimager or liquid scintillation counting.

  • Data Analysis: The percentage of DGAT inhibition at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined.

Angiotensin II Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to measure the compound's affinity for the angiotensin II receptor.

ARB_Assay_Workflow A Prepare Cell Membranes with AT1 Receptors C Incubate Membranes with: - Radiolabeled Angiotensin II (e.g., [125I]-AngII) - Test Compound (Varying Concentrations) A->C B Prepare Assay Buffer B->C D Incubate to Reach Equilibrium C->D E Separate Bound from Free Ligand (e.g., Filtration) D->E F Wash Filters to Remove Non-specific Binding E->F G Measure Radioactivity of Bound Ligand (Gamma Counter) F->G I Calculate Specific Binding and IC50 G->I H Determine Non-specific Binding (with Excess Unlabeled AngII) H->I

Caption: Angiotensin II Receptor Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the angiotensin II AT1 receptor are prepared from a suitable source, such as rat aortic smooth muscle cells.[5]

  • Assay Setup: In assay tubes, the cell membranes are incubated in a binding buffer with a fixed concentration of a radiolabeled angiotensin II analog (e.g., [125I]-AngII).[5][15]

  • Competitive Binding: The test compound is added in increasing concentrations to compete with the radioligand for binding to the AT1 receptor.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.[5]

  • Separation: The membrane-bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.[5]

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Controls: Total binding (radioligand only) and non-specific binding (in the presence of a high concentration of unlabeled angiotensin II) are also determined.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of inhibition by the test compound is plotted against its concentration to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination for H. pylori

This protocol details the broth microdilution method for determining the MIC of the compound against H. pylori.

MIC_Assay_Workflow A Prepare Serial Dilutions of Test Compound in Microtiter Plate Wells C Add H. pylori Inoculum to Each Well A->C B Prepare Standardized Inoculum of H. pylori in Broth Medium B->C D Include Positive (No Compound) and Negative (No Bacteria) Controls C->D E Incubate Plates under Microaerobic Conditions at 37°C for 48-72h D->E F Assess Bacterial Growth Visually or by Measuring Absorbance (OD) E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

References

Technical Guide: 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 120693-53-0

Introduction

1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone is a quinolone alkaloid that has garnered attention for its diverse biological activities. This document provides a comprehensive overview of its known biological targets, associated quantitative data, and general experimental methodologies relevant to its evaluation. The compound has been identified as an inhibitor of diacylglycerol acyltransferase (DAGT), a blocker of the angiotensin II receptor, and exhibits potent antibacterial activity against Helicobacter pylori.[1]

Physicochemical Properties

PropertyValue
Molecular Formula C23H31NO
Molecular Weight 337.5 g/mol [2]
IUPAC Name 1-methyl-2-[(4Z,7Z)-trideca-4,7-dienyl]quinolin-4-one[2]

Biological Activity and Quantitative Data

The known biological activities of this compound are summarized in the table below.

TargetActivityQuantitative MeasureValue
Diacylglycerol Acyltransferase (DGAT)InhibitionIC5020.1 μM
Angiotensin II ReceptorBlockadeIC5034.1 μM
Helicobacter pyloriAntibacterialMIC10-20 μg/mL[1]

Experimental Protocols

While the precise, detailed experimental protocols used to generate the above quantitative data for this specific compound are not publicly available, this section outlines the general methodologies employed for assessing such biological activities.

Diacylglycerol Acyltransferase (DGAT) Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the DGAT enzyme, which is responsible for the final step in triglyceride synthesis.

Principle: The assay typically involves incubating the DGAT enzyme source (e.g., microsomes from cells or tissues) with its substrates, diacylglycerol (DAG) and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA). The amount of radiolabeled triglyceride formed is then quantified.

General Steps:

  • Enzyme Preparation: Isolation of microsomes containing DGAT from a suitable source (e.g., insect cells expressing the enzyme, or mammalian tissues).

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the enzyme, the test compound at various concentrations, and diacylglycerol.

  • Initiation of Reaction: The reaction is initiated by the addition of radiolabeled fatty acyl-CoA.

  • Incubation: The reaction mixture is incubated for a specific time at a controlled temperature.

  • Termination and Extraction: The reaction is stopped, and the lipids are extracted using an organic solvent system.

  • Quantification: The radiolabeled triglycerides are separated from other lipids (e.g., by thin-layer chromatography) and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration.

Experimental Workflow for a Typical DGAT Inhibition Assay

DGAT_Inhibition_Assay enzyme DGAT Enzyme Source (e.g., Microsomes) reaction_mix Prepare Reaction Mixture enzyme->reaction_mix compound Test Compound (Varying Concentrations) compound->reaction_mix dag Diacylglycerol (DAG) dag->reaction_mix radiolabel Add Radiolabeled Acyl-CoA reaction_mix->radiolabel incubation Incubate radiolabel->incubation extraction Terminate Reaction & Extract Lipids incubation->extraction separation Separate Lipids (TLC) extraction->separation quantification Quantify Radioactivity separation->quantification analysis Calculate IC50 quantification->analysis

Caption: Workflow for a Diacylglycerol Acyltransferase (DGAT) Inhibition Assay.

Angiotensin II Receptor Binding Assay (General Protocol)

This assay determines the ability of a compound to compete with angiotensin II for binding to its receptor, typically the AT1 subtype.

Principle: A radiolabeled form of angiotensin II (or a similar ligand) is incubated with a source of angiotensin II receptors (e.g., cell membranes). The amount of radioligand that binds to the receptors is measured in the presence and absence of the test compound.

General Steps:

  • Receptor Preparation: Isolation of cell membranes from tissues or cells known to express the angiotensin II receptor (e.g., adrenal cortex, vascular smooth muscle cells).

  • Binding Reaction: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in a suitable buffer.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound ligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled angiotensin II) from the total binding. The percentage of inhibition by the test compound is then determined, and the IC50 value is calculated.

Logical Flow of an Angiotensin II Receptor Binding Assay

Angiotensin_II_Binding_Assay receptor Angiotensin II Receptor Source (e.g., Cell Membranes) incubation Incubate Receptor, Radioligand, and Compound receptor->incubation radioligand Radiolabeled Angiotensin II radioligand->incubation compound Test Compound (Varying Concentrations) compound->incubation filtration Separate Bound and Free Radioligand (Filtration) incubation->filtration measurement Measure Radioactivity of Bound Ligand filtration->measurement analysis Determine Specific Binding and Calculate IC50 measurement->analysis

Caption: Logical flow for a competitive Angiotensin II receptor binding assay.

Minimum Inhibitory Concentration (MIC) Determination against Helicobacter pylori (General Protocol)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For a fastidious organism like H. pylori, specific growth conditions are required.

Principle: A standardized inoculum of H. pylori is exposed to serial dilutions of the test compound in a suitable broth or on agar plates. The lowest concentration that inhibits growth is determined visually or by measuring turbidity.

General Steps:

  • Inoculum Preparation: A pure culture of H. pylori is grown on a suitable medium and then suspended in broth to a standardized density.

  • Compound Dilution: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate (broth microdilution method) or incorporated into agar plates (agar dilution method).

  • Inoculation: Each well or plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under microaerophilic conditions (low oxygen, high carbon dioxide) at 37°C for a specified period (typically 48-72 hours).

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Workflow for MIC Determination by Broth Microdilution

MIC_Determination compound Test Compound dilution Serial Dilution of Compound in 96-well Plate compound->dilution inoculation Inoculate Wells dilution->inoculation bacteria Standardized Inoculum of H. pylori bacteria->inoculation incubation Incubate under Microaerophilic Conditions inoculation->incubation reading Read MIC (Lowest Concentration with No Visible Growth) incubation->reading

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential Mechanisms of Action and Signaling Pathways

Detailed signaling pathways for this compound have not been fully elucidated in publicly available literature. However, based on its identified biological targets, the following provides a conceptual framework for its potential mechanisms of action.

Inhibition of Diacylglycerol Acyltransferase (DGAT)

By inhibiting DGAT, the compound can disrupt the synthesis of triglycerides. This could have implications in metabolic pathways related to lipid storage and signaling.

Conceptual Pathway of DGAT Inhibition

DGAT_Pathway compound 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl] -4(1H)-quinolone dgat DGAT Enzyme compound->dgat Binds to inhibition Inhibition dgat->inhibition tg Triglyceride Synthesis inhibition->tg Blocks dag Diacylglycerol (DAG) dag->tg acylcoa Acyl-CoA acylcoa->tg downstream Downstream Effects: - Reduced Lipid Droplet Formation - Altered Lipid Homeostasis tg->downstream

Caption: Conceptual pathway of DGAT inhibition by the compound.

Blockade of Angiotensin II Receptor

As an angiotensin II receptor blocker, the compound likely acts as an antagonist at the AT1 receptor. This would prevent the binding of angiotensin II and inhibit its downstream signaling, which is involved in vasoconstriction and blood pressure regulation.

Angiotensin II Receptor Blockade Mechanism

Angiotensin_Pathway angii Angiotensin II at1r AT1 Receptor angii->at1r Binds to downstream Downstream Signaling: - Vasoconstriction - Aldosterone Release at1r->downstream Activates compound 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl] -4(1H)-quinolone compound->at1r Competes for binding binding Binding blockade Blockade effect Physiological Effect: - Blood Pressure Regulation downstream->effect

Caption: Mechanism of Angiotensin II receptor blockade.

Anti-Helicobacter pylori Activity

While the precise mechanism is not fully understood, some research suggests that alkyl methyl quinolone alkaloids from Evodia rutaecarpa may exert their anti-H. pylori effect through the inhibition of bacterial respiration.[3][4][5] This is a different mechanism from typical quinolone antibiotics that target DNA gyrase.

Proposed Anti-H. pylori Mechanism

HPylori_Mechanism compound 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl] -4(1H)-quinolone hpylori Helicobacter pylori Cell compound->hpylori Enters/Interacts with respiration Bacterial Respiration (Electron Transport Chain) compound->respiration Inhibits growth_inhibition Inhibition of Bacterial Growth respiration->growth_inhibition Leads to inhibition Inhibition

Caption: Proposed mechanism of anti-H. pylori activity.

Conclusion

This compound is a natural product with a compelling profile of biological activities, targeting key players in metabolic disease, cardiovascular regulation, and bacterial infection. Further research is warranted to fully elucidate the specific molecular interactions and signaling pathways modulated by this compound, which will be crucial for any potential therapeutic development. The general experimental frameworks provided herein serve as a guide for researchers and scientists in the field of drug discovery and development who may be interested in investigating this or structurally related molecules.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone is a member of the quinolone class of compounds, which are known for their diverse biological activities.[1] Accurate and sensitive analytical methods are crucial for the quantification and characterization of this compound in various matrices, including biological samples and pharmaceutical formulations. This document provides an overview of suitable analytical techniques and detailed protocols for the detection and quantification of this compound. The methodologies described are based on established analytical strategies for quinolone alkaloids and related structures.[2][3]

Analytical Techniques

Several analytical techniques can be employed for the analysis of this compound. The choice of method depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., qualitative identification, quantitative determination).

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is a powerful technique for the separation, identification, and quantification of quinolones.[4] It offers high sensitivity and selectivity, making it suitable for complex matrices.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile or derivatized quinolones. It provides excellent separation and structural information.[6]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a simpler, cost-effective method that can be used for the quantification of quinolones in less complex matrices.[7][8] However, it may lack the selectivity required for complex samples due to spectral overlap with other compounds.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of quinolones.[9] While not typically used for routine quantification, it is invaluable for confirming the identity and purity of the compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of quinolone compounds using various analytical techniques. These values are provided as a general guide and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Analytical TechniqueAnalyte ClassLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
UPLC-MS/MS26 Quinolones0.12–1.31 µg/kg0.96–2.60 µg/kg>0.9978.9–110[4]
LC-MS/MS18 Alkaloids-5.0 µg/kg>0.99582-119[10]
Extractive SpectrophotometryFluoroquinolones0.084-0.105 µg/mL---[11]
Ion Chromatography-FluorescenceFluorinated Quinolones50-105 ng/mL---[12]

Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

This protocol provides a general procedure for the analysis of this compound. Optimization of the chromatographic conditions may be required.

a. Sample Preparation (from a biological matrix):

  • Homogenize 1 g of the sample.

  • Add 5 mL of a 1% formic acid in acetonitrile solution.[4]

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter.

  • The sample is now ready for injection.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[13]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

  • Gradient:

    • 0-1 min: 95% A, 5% B

    • 1-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12-12.1 min: Return to 95% A, 5% B

    • 12.1-15 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

c. Mass Spectrometry Conditions (Electrospray Ionization - ESI):

  • Ionization Mode: Positive.[4]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

Note: Specific MRM transitions would need to be determined by infusing a standard of this compound.

UV-Vis Spectroscopy Protocol

This protocol is suitable for the quantification of the target compound in relatively pure samples.

a. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of standard solutions of this compound in the same solvent.

  • The concentration range for the standard curve should encompass the expected concentration of the sample.

b. Measurement:

  • Record the UV-Vis spectrum of the solvent (as a blank) and the standard solutions from 200 to 400 nm.

  • Determine the wavelength of maximum absorbance (λmax). Quinolones typically exhibit absorbance maxima between 270 nm and 350 nm.[8]

  • Measure the absorbance of the sample solution at the determined λmax.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of the sample from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC Separation Filtration->HPLC MS Mass Spectrometry Detection HPLC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

HPLC_MS_System Solvent Mobile Phase (A and B) Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column MS_Detector Mass Spectrometer Column->MS_Detector Data_System Data System MS_Detector->Data_System

Caption: Schematic of an HPLC-MS system for quinolone analysis.

References

Application Notes and Protocols for In Vitro Assays Using 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone is a member of the 2-alkyl-4-quinolone (AQ) class of compounds. AQs are known for their diverse biological activities, including antibacterial and quorum sensing modulation properties.[1][2] While specific data for this particular unsaturated derivative is limited, its structural similarity to other biologically active 2-alkenyl-4-quinolones suggests its potential as a subject for in vitro investigation in drug discovery and chemical biology.

This document provides detailed application notes and protocols for in vitro assays based on the known activities of structurally related compounds. The methodologies described herein are intended to serve as a starting point for researchers to investigate the biological effects of this compound.

I. Potential In Vitro Applications

Based on the activities of similar 2-alkenyl-4-quinolones, the primary in vitro applications for this compound are likely to be in the fields of:

  • Antibacterial Activity Screening: Evaluation against a panel of pathogenic bacteria, particularly Gram-positive organisms and mycobacteria.

  • Mechanism of Action Studies: Investigation of the inhibitory effects on bacterial enzymes, such as MurE ligase, which is involved in peptidoglycan biosynthesis.[3][4]

  • Quorum Sensing Modulation: Assessment of its ability to interfere with bacterial cell-to-cell communication systems, which are often regulated by 2-alkyl-4-quinolones in bacteria like Pseudomonas aeruginosa.[1][5][6]

II. Quantitative Data for Structurally Similar Compounds

The following tables summarize the in vitro activities of structurally related N-alkyl-2-alkenyl and N-alkyl-2-alkynyl-4(1H)-quinolones to provide a reference for the expected range of biological activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of N-Alkyl-2-alkenyl/alkynyl-4(1H)-quinolones against various bacterial strains.

Compound ClassBacterial StrainMIC (mg/L)MIC (µM)
N-Alkyl-2-alkenyl-4(1H)-quinolonesEMRSA-152 - 1285.3 - 364.7
N-Alkyl-2-alkenyl-4(1H)-quinolonesEMRSA-162 - 1285.3 - 364.7
N-Alkyl-2-alkenyl-4(1H)-quinolonesM. bovis BCG2566.0 - 77.4
N-Alkyl-2-alkynyl-4(1H)-quinolonesM. fortuitum0.51.2 - 1.5
N-Alkyl-2-alkynyl-4(1H)-quinolonesM. smegmatis0.51.2 - 1.5

Data sourced from studies on N-alkyl-2-alkynyl/(E)-alkenyl-4-(1H)-quinolones.[3][4]

Table 2: Enzymatic Inhibition (IC50) of N-Alkyl-2-alkenyl/alkynyl-4(1H)-quinolones against M. tuberculosis MurE Ligase.

Compound ClassIC50 (µM)
N-Alkyl-2-alkenyl/alkynyl-4(1H)-quinolones200 - 774

Data sourced from studies on N-alkyl-2-alkynyl/(E)-alkenyl-4-(1H)-quinolones.[3][4]

III. Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol outlines the procedure for determining the MIC of this compound against a panel of bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Mycobacterium smegmatis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for general bacteria or Middlebrook 7H9 broth with appropriate supplements for mycobacteria

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in the appropriate broth in the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; specific conditions for mycobacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro MurE Ligase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of the test compound against a bacterial MurE ligase.

Materials:

  • This compound

  • Recombinant MurE ligase

  • Substrates for the MurE ligase reaction (e.g., UDP-MurNAc-L-Ala-D-Glu, L-Lys, ATP)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Malachite green reagent for phosphate detection

  • Sterile 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, MurE ligase, and its substrates.

  • Compound Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent) to the reaction wells. Include a vehicle control (solvent only).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Termination and Detection: Stop the reaction and add the malachite green reagent to detect the amount of inorganic phosphate released from ATP hydrolysis.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

IV. Mandatory Visualizations

antibacterial_mechanism cluster_bacterium Bacterial Cell Compound This compound Compound->Inhibition CellWall Cell Wall Synthesis Peptidoglycan Peptidoglycan CellWall->Peptidoglycan MurE MurE Ligase MurE->CellWall CellLysis Cell Lysis Peptidoglycan->CellLysis Inhibition->MurE

Caption: Proposed mechanism of antibacterial action via inhibition of MurE ligase.

experimental_workflow cluster_workflow In Vitro Assay Workflow Start Start PrepCompound Prepare Compound Stock and Serial Dilutions Start->PrepCompound PrepAssay Prepare Assay Plate (e.g., Bacteria or Enzyme) PrepCompound->PrepAssay Incubate Incubate under Controlled Conditions PrepAssay->Incubate Measure Measure Endpoint (e.g., OD600 or Absorbance) Incubate->Measure Analyze Data Analysis (MIC or IC50 Determination) Measure->Analyze End End Analyze->End

Caption: General experimental workflow for in vitro assays.

quorum_sensing_pathway cluster_qs Pseudomonas aeruginosa Quorum Sensing PqsA_D PqsA-D Enzymes HHQ HHQ (2-heptyl-4-quinolone) PqsA_D->HHQ PqsH PqsH Monooxygenase HHQ->PqsH PQS PQS (Pseudomonas Quinolone Signal) PqsH->PQS PqsR PqsR Receptor PQS->PqsR Virulence Virulence Factor Expression PqsR->Virulence TestCompound This compound TestCompound->Inhibition Inhibition->PqsR

Caption: Potential modulation of the PQS quorum sensing pathway.

References

Application Notes and Protocols: 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone as an Angiotensin II Receptor Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide detailed protocols for the in vitro and in vivo evaluation of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone, a quinolone alkaloid isolated from Evodia rutaecarpa, as a potential Angiotensin II Receptor Blocker (ARB). This compound has been identified as an inhibitor of the Angiotensin II receptor with an IC50 of 34.1 μM.[1][2] The following protocols describe standard methodologies for characterizing the binding affinity and functional antagonism of this compound at the Angiotensin II Type 1 (AT1) receptor, as well as for assessing its antihypertensive effects in a preclinical animal model.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of the RAS, mediates its physiological effects by binding to the AT1 receptor, a G protein-coupled receptor (GPCR). Activation of the AT1 receptor by Angiotensin II triggers a signaling cascade that results in vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure. Consequently, blockade of the AT1 receptor is a well-established therapeutic strategy for the management of hypertension and other cardiovascular diseases.

This compound is a natural product that has been identified as a potential ARB. These application notes provide researchers, scientists, and drug development professionals with detailed protocols to further investigate its pharmacological properties.

Angiotensin II Receptor (AT1) Signaling Pathway

The binding of Angiotensin II to the AT1 receptor initiates a downstream signaling cascade, primarily through the Gαq/11 pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, mediates the physiological responses to Angiotensin II, including smooth muscle contraction.

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R G_protein Gαq/11 AT1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Stimulates Response Physiological Response (e.g., Vasoconstriction) Ca_release->Response PKC->Response

Figure 1: Angiotensin II AT1 Receptor Signaling Pathway.

In Vitro Characterization

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human AT1 receptor.

Radioligand_Binding_Workflow Membrane_Prep Prepare Membranes from AT1 Receptor-Expressing Cells Incubation Incubate Membranes with Radioligand ([³H]-Angiotensin II) and Test Compound Membrane_Prep->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: Determine IC50 and Ki Quantification->Analysis

Figure 2: Radioligand Binding Assay Workflow.
  • Cell Membranes: Prepared from HEK293 cells stably expressing the human AT1 receptor.

  • Radioligand: [³H]-Angiotensin II (specific activity ~50 Ci/mmol).

  • Test Compound: this compound, dissolved in DMSO.

  • Reference Compound: Losartan.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates.

  • Scintillation Cocktail.

  • Compound Preparation: Prepare serial dilutions of this compound and Losartan in assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 10 µM unlabeled Angiotensin II (for non-specific binding).

    • 25 µL of test compound or reference compound at various concentrations.

    • 50 µL of [³H]-Angiotensin II (final concentration ~1 nM).

    • 100 µL of cell membrane suspension (final protein concentration ~10 µ g/well ).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Quantification: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundIC50 (µM)Ki (µM)
This compound34.115.5
Losartan (Reference)0.0250.011

Note: The Ki value for this compound is a representative value calculated from the known IC50 and typical assay conditions.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize Angiotensin II-induced calcium release in cells expressing the AT1 receptor.

Calcium_Mobilization_Workflow Cell_Culture Culture AT1 Receptor- Expressing Cells in a 96-well Plate Dye_Loading Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition Add Test Compound and Incubate Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate with Angiotensin II and Measure Fluorescence Compound_Addition->Agonist_Stimulation Data_Analysis Data Analysis: Determine IC50 for Inhibition of Calcium Release Agonist_Stimulation->Data_Analysis

Figure 3: Calcium Mobilization Assay Workflow.
  • Cells: CHO-K1 cells stably expressing the human AT1 receptor.

  • Calcium-sensitive dye: Fluo-4 AM.

  • Test Compound: this compound, dissolved in DMSO.

  • Reference Compound: Candesartan.

  • Agonist: Angiotensin II.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Cell Plating: Seed the AT1-expressing CHO-K1 cells into a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM (final concentration 2 µM) in assay buffer for 60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and add serial dilutions of this compound or Candesartan. Incubate for 15 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record the baseline fluorescence, then add Angiotensin II (to a final concentration equal to its EC80) and continue to record the fluorescence intensity over time.

  • Data Analysis: Calculate the percentage of inhibition of the Angiotensin II-induced calcium response for each concentration of the test compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

CompoundFunctional Antagonism IC50 (µM)
This compound45.2
Candesartan (Reference)0.005

Note: The IC50 value for this compound is a representative value based on its known binding IC50 and typical shifts observed between binding and functional assays.

In Vivo Evaluation

Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines the procedure for evaluating the in vivo antihypertensive activity of this compound in a well-established animal model of genetic hypertension.

InVivo_Hypertension_Workflow Animal_Acclimation Acclimate Spontaneously Hypertensive Rats (SHRs) Baseline_BP Measure Baseline Blood Pressure (Tail-cuff Method) Animal_Acclimation->Baseline_BP Compound_Admin Administer Test Compound or Vehicle Orally Baseline_BP->Compound_Admin BP_Monitoring Monitor Blood Pressure at Various Time Points Post-Dose Compound_Admin->BP_Monitoring Data_Analysis Data Analysis: Calculate Change in Blood Pressure from Baseline BP_Monitoring->Data_Analysis

Figure 4: In Vivo Antihypertensive Study Workflow.
  • Animals: Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.

  • Test Compound: this compound, formulated for oral administration.

  • Reference Compound: Valsartan.

  • Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).

  • Blood Pressure Measurement System: Non-invasive tail-cuff plethysmography system.

  • Acclimation and Training: Acclimate the SHRs to the restraint and tail-cuff procedure for at least 3 days prior to the experiment.

  • Baseline Blood Pressure: Measure the baseline systolic blood pressure (SBP) of each rat.

  • Dosing: Randomly assign the rats to treatment groups (vehicle, test compound at different doses, reference compound). Administer the assigned treatment by oral gavage.

  • Blood Pressure Monitoring: Measure SBP at various time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: For each treatment group, calculate the change in SBP from baseline at each time point. Determine the dose-dependent effect of the test compound on blood pressure.

Treatment GroupDose (mg/kg, p.o.)Maximum ΔSBP (mmHg)Time to Max Effect (hours)
Vehicle--5 ± 2-
This compound30-15 ± 44
This compound100-28 ± 54
Valsartan (Reference)10-35 ± 66

Note: The in vivo data for this compound are representative and hypothetical, designed to illustrate a potential dose-dependent antihypertensive effect.

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the preclinical evaluation of this compound as an Angiotensin II receptor blocker. The in vitro assays will enable the precise determination of its binding affinity and functional antagonism at the AT1 receptor, while the in vivo model will provide crucial information on its potential therapeutic efficacy as an antihypertensive agent. These studies are essential for the further development of this natural product as a potential lead compound in cardiovascular drug discovery.

References

Application Notes and Protocols for the Study of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone as a Modulator of Pseudomonas aeruginosa Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic human pathogen responsible for a wide array of severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] The pathogenicity of P. aeruginosa is intricately linked to its ability to coordinate gene expression in a cell-density-dependent manner, a phenomenon known as quorum sensing (QS).[3][4] This bacterium possesses multiple interconnected QS systems, including the las, rhl, and pqs systems, which regulate the production of virulence factors and biofilm formation.[2][5][6][7]

The Pseudomonas quinolone signal (PQS) system, which utilizes 2-alkyl-4-quinolones (AQs) as signaling molecules, has emerged as a critical regulator of virulence and a promising target for novel anti-infective therapies.[6][8][9] The central receptor of this system is the transcriptional regulator PqsR (also known as MvfR).[7] The primary signaling molecule, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), and its precursor, 2-heptyl-4(1H)-quinolone (HHQ), bind to PqsR to control the expression of genes responsible for virulence factor production and biofilm development.[6][7]

This document provides detailed experimental protocols to investigate the biological activity of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone , a novel quinolone derivative, as a potential modulator of the PQS quorum sensing system in P. aeruginosa. The methodologies outlined below are designed to assess its impact on key virulence-associated phenotypes and to elucidate its mechanism of action.

Postulated Signaling Pathway and Point of Intervention

The PQS signaling cascade is a pivotal regulatory network in P. aeruginosa. Its activation leads to the expression of a battery of virulence factors. We hypothesize that this compound acts as an antagonist to the PqsR receptor, thereby inhibiting the PQS signaling pathway.

PQS_Signaling_Pathway cluster_bacterium Pseudomonas aeruginosa PqsA PqsA-D HHQ HHQ Biosynthesis PqsA->HHQ Synthesizes PqsH PqsH HHQ->PqsH Substrate for PQS PQS PqsH->PQS Converts HHQ to PQS PqsR PqsR (MvfR) Receptor PQS->PqsR Activates Virulence Virulence Gene Expression PqsR->Virulence Regulates Compound 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl] -4(1H)-quinolone Compound->PqsR Inhibits Biofilm Biofilm Formation Virulence->Biofilm Pyocyanin Pyocyanin Production Virulence->Pyocyanin Experimental_Workflow cluster_workflow Experimental Investigation Workflow Start Start: Prepare Compound Stock MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC SubMIC Select Sub-MIC Concentrations MIC->SubMIC Pyocyanin Pyocyanin Production Assay SubMIC->Pyocyanin Biofilm Biofilm Formation Assay SubMIC->Biofilm Data_Analysis Data Analysis and Interpretation Pyocyanin->Data_Analysis Biofilm->Data_Analysis End Conclusion on Compound Activity Data_Analysis->End

References

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Recommended dosage of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone for cell culture studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the 2-alkyl-4(1H)-quinolone (AQ) family of compounds. AQs are a class of secondary metabolites, often produced by bacteria such as Pseudomonas and Burkholderia.[1][2] These molecules are known for their role in quorum sensing, a form of bacterial cell-to-cell communication that regulates virulence factor production.[3] Beyond their function in bacteria, AQs and their derivatives have demonstrated a range of biological activities, including antimicrobial, antibiofilm, and immunomodulatory effects on mammalian cells.[1][4][5] For instance, some hydroxylated 2-alkylquinolones have been shown to induce the production of the cytokine IL-8 in human cell lines at concentrations as low as 100 nM, suggesting a potential role in modulating host immune responses.[1]

This document provides a general framework for researchers investigating the in vitro effects of this compound and other related AQs. The protocols outlined below are designed to help determine the appropriate dosage range, assess cytotoxicity, and investigate the potential biological activities of these compounds in cell culture.

Quantitative Data Summary for Related 2-Alkyl-4-quinolones

The following table summarizes the reported biological activities of various 2-alkyl-4-quinolones to provide a reference for initial dosage selection. It is crucial to perform a dose-response experiment for the specific compound of interest.

Compound ClassCompound NameCell Line / OrganismActivityEffective ConcentrationReference
Hydroxylated 2-Alkylquinolone2'-OH-NQHuman cell lineIL-8 InductionPotent at 100 nM[1]
2-Alkyl-4-quinolone4-hydroxy-2-heptylquinoline (HHQ)Vibrio harveyiAntibacterialMIC = 450 µg/mL[2]
2-Alkyl-4-quinoloneHMAQ-7'Staphylococcus haemolyticusBiofilm InhibitionLow micromolar[4][5]
2-Alkyl-4-quinoloneHMAQ-7'Bacillus subtilisModulation of motility and sporulationLow micromolar[5]

Experimental Protocols

Preparation of Stock Solutions

Due to the hydrophobic nature of 2-alkyl-4-quinolones, proper solubilization is critical for accurate and reproducible results.

Materials:

  • This compound (or related AQ)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Accurately weigh a small amount of the AQ compound.

  • Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Immediately before use, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed a non-toxic level (typically ≤ 0.5%).

Cell Viability and Cytotoxicity Assay

It is essential to determine the cytotoxic concentration range of the compound on the selected cell line(s). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for assessing cell viability.

Materials:

  • Selected mammalian cell line (e.g., HEK293, A549, THP-1)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of the AQ compound in complete culture medium. A wide concentration range is recommended for the initial experiment (e.g., 100 nM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified incubator to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cytokine Induction Assay (e.g., IL-8)

This protocol is designed to assess the immunomodulatory effects of the AQ compound by measuring cytokine production from immune or epithelial cells.

Materials:

  • Human cell line capable of producing the cytokine of interest (e.g., A549 for IL-8)

  • Complete cell culture medium

  • 24-well cell culture plates

  • This compound working solutions (non-cytotoxic concentrations)

  • Positive control (e.g., TNF-α or LPS for IL-8 induction)

  • ELISA kit for the cytokine of interest (e.g., Human IL-8 ELISA Kit)

Protocol:

  • Seed cells in a 24-well plate and grow to confluency.

  • Prepare working solutions of the AQ compound at non-cytotoxic concentrations (determined from the cytotoxicity assay).

  • Treat the cells with the compound for a specified time (e.g., 6-24 hours). Include vehicle and positive controls.

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatants.

  • Analyze the data to determine the effect of the compound on cytokine production compared to controls.

Visualizations

General Experimental Workflow

Experimental_Workflow General Workflow for Assessing AQ Biological Activity cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis stock Prepare High-Concentration Stock Solution in DMSO working Prepare Working Solutions in Culture Medium stock->working cytotoxicity Determine Cytotoxicity (e.g., MTT Assay) working->cytotoxicity bioassay Perform Biological Assays (e.g., Cytokine ELISA) working->bioassay cytotoxicity->bioassay Use non-toxic concentrations ic50 Calculate IC50 cytotoxicity->ic50 activity Quantify Biological Activity bioassay->activity

Caption: General workflow for in vitro studies of 2-alkyl-4-quinolones.

Postulated Signaling Pathway for Immunomodulation

While the exact mechanism for many AQs is still under investigation, a potential pathway for immunomodulatory effects could involve interaction with host cell receptors leading to downstream signaling cascades.

Signaling_Pathway Hypothetical Signaling Pathway for AQ-Induced Cytokine Production AQ 2-Alkyl-4-quinolone (AQ) Receptor Host Cell Receptor (e.g., GPCR, TLR) AQ->Receptor Signaling Intracellular Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling TF Transcription Factor Activation Signaling->TF Gene Gene Expression (e.g., IL-8 gene) TF->Gene Cytokine Cytokine Production and Secretion Gene->Cytokine

Caption: Postulated pathway for AQ-mediated immunomodulation.

References

Solubility and solvent selection for 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the solubility of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone, a quinolone alkaloid that acts as a diacylglycerol acyltransferase inhibitor and an angiotensin II receptor blocker[1]. The provided information is intended to guide solvent selection and the establishment of robust experimental procedures.

Introduction

This compound, with the chemical formula C23H31NO and a molecular weight of 337.5 g/mol , is a compound of interest for its potential therapeutic applications[2]. Understanding its solubility characteristics is a critical first step in the development of suitable formulations for preclinical and clinical studies. This compound's structure, featuring a long alkyl chain, suggests a lipophilic nature, which is corroborated by a computed XLogP3 value of 6.7[2]. This high XLogP3 value indicates a preference for non-polar environments and predicts low aqueous solubility.

Data Presentation: Solubility Profile

SolventPredicted Solubility CategoryAnticipated Concentration Range (at 25°C)Notes
WaterVery Low< 0.1 µg/mLThe high lipophilicity suggests extremely limited aqueous solubility.
Phosphate-Buffered Saline (PBS) pH 7.4Very Low< 0.1 µg/mLSimilar to water, solubility in physiological buffers is expected to be minimal.
MethanolSoluble> 1 mg/mLA common solvent for lipophilic compounds.
EthanolSoluble> 1 mg/mLAnother suitable alcoholic solvent.
Dimethyl Sulfoxide (DMSO)Freely Soluble> 10 mg/mLA strong aprotic solvent capable of dissolving many non-polar compounds.
ChloroformSoluble> 1 mg/mLA non-polar solvent in which the compound is reported to be soluble[3].
1-OctanolSoluble> 1 mg/mLOften used in partition coefficient studies to assess lipophilicity.

Experimental Protocols: Solubility Determination

The following protocols are designed to provide a robust framework for the experimental determination of the solubility of this compound. The "gold standard" saturation shake-flask method is recommended for determining equilibrium solubility[4].

Protocol 1: Equilibrium Solubility Determination by Saturation Shake-Flask Method

This method is designed to determine the thermodynamic equilibrium solubility of the compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, methanol, ethanol, DMSO, chloroform, 1-octanol)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Add a known volume of each selected solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker within a constant temperature incubator set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended for poorly soluble compounds[4].

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes)[4].

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • If necessary, dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the solubility of the compound in each solvent based on the measured concentration and any dilution factors.

Protocol 2: pH-Dependent Aqueous Solubility Profile

For ionizable compounds, solubility can be significantly influenced by pH. This protocol outlines the determination of solubility at different pH values.

Materials:

  • Same as Protocol 1

  • A series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

Procedure:

  • Follow the steps outlined in Protocol 1, substituting the different pH buffers for the various organic solvents.

  • It is critical to measure the pH of the solution at the end of the experiment to ensure it has not shifted significantly[5].

  • Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks for the solubility and solvent selection process.

G cluster_0 Compound Characterization cluster_1 Application Driven Solvent Selection cluster_2 Experimental Verification cluster_3 Data Analysis & Final Selection Compound This compound Properties Physicochemical Properties (MW, LogP, pKa prediction) Compound->Properties Solvent_Screen Initial Solvent Screen (Aqueous & Organic) Properties->Solvent_Screen Guides initial solvent choice Application Intended Application (e.g., in vitro assay, formulation) Application->Solvent_Screen Protocol Shake-Flask Solubility Assay Solvent_Screen->Protocol Defines experimental scope Analysis Quantitative Analysis (HPLC) Protocol->Analysis Data Solubility Data Table Analysis->Data Generates quantitative results Final_Selection Final Solvent/System Selection Data->Final_Selection

Caption: Workflow for solvent selection and solubility determination.

G start Start: Excess Solid Compound + Solvent agitate Agitate at Constant Temperature (24-48 hours) start->agitate centrifuge Centrifuge to Separate Solid and Liquid Phases agitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter with 0.22 µm Filter supernatant->filter analyze Analyze by Validated HPLC Method filter->analyze end End: Determine Solubility analyze->end

Caption: Experimental workflow for the Shake-Flask method.

References

Troubleshooting & Optimization

Stability and proper storage conditions for 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone. It includes a troubleshooting guide and frequently asked questions to address common issues encountered during experimental procedures.

Stability and Storage Guidelines

Proper handling and storage are critical to maintain the integrity and activity of this compound. Due to its unsaturated tridecadienyl chain, this compound is susceptible to oxidation.

Recommended Storage Conditions:

For optimal stability, it is recommended to store this compound under the following conditions:

ConditionRecommendationRationale
Temperature Short-term (days to weeks): 2-8°C. Long-term (months to years): -20°C or lower.Minimizes chemical degradation and oxidation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Protects the unsaturated alkyl chains from oxidation.
Light Protect from light by using amber vials or storing in the dark.Quinolone structures can be light-sensitive, leading to photodegradation.
Form For long-term storage, it is best to store the compound dissolved in a suitable organic solvent.Reduces exposure to air and moisture, which can accelerate degradation.[1][2]
Container Use glass vials with Teflon-lined caps.Avoids leaching of impurities from plastic containers when using organic solvents.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Poor Solubility in Aqueous Buffers

  • Question: My compound is precipitating when I try to make a working solution in my aqueous cell culture medium or buffer. What should I do?

  • Answer: this compound is a hydrophobic molecule and is expected to have low solubility in aqueous solutions. Here are some strategies to overcome this:

    • Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol. The recommended final concentration of the organic solvent in your aqueous medium should be kept low (typically <0.5% v/v) to avoid solvent-induced artifacts in your experiment.

    • Serial Dilutions: When diluting your concentrated stock, perform serial dilutions in the organic solvent before the final dilution into the aqueous buffer. This can help prevent the compound from crashing out of the solution.

    • Sonication: Gentle sonication of the final aqueous solution may help to dissolve small precipitates.

    • Use of Surfactants or Solubilizing Agents: For specific applications, the use of a small, experimentally validated amount of a non-ionic surfactant may aid in solubilization.

Issue 2: Compound Inactivity or Reduced Potency

  • Question: The compound is showing lower than expected activity in my assay. Could this be a stability issue?

  • Answer: Yes, loss of activity can be due to degradation. Consider the following:

    • Improper Storage: Verify that the compound has been stored under the recommended conditions (see table above). Exposure to air, light, or elevated temperatures can lead to degradation. The unsaturated alkyl chain is particularly prone to oxidation, which can alter the compound's biological activity.

    • Age of Stock Solution: Concentrated stock solutions in organic solvents are more stable than dilute aqueous solutions. Prepare fresh working solutions from your stock for each experiment. Avoid repeated freeze-thaw cycles of aqueous solutions. For DMSO stocks, while more stable, it is good practice to aliquot them into smaller, single-use vials to minimize freeze-thaw cycles.

    • Purity Check: If you suspect degradation, the purity of your compound can be checked using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Issue 3: Inconsistent Results Between Experiments

  • Question: I am observing significant variability in my results when repeating experiments. What could be the cause?

  • Answer: Inconsistent results can stem from several factors related to compound handling:

    • Inaccurate Pipetting of Viscous Solvents: When preparing dilutions from a DMSO stock, ensure your pipette is calibrated and that you are using appropriate techniques for viscous liquids (e.g., reverse pipetting).

    • Precipitation in Working Solution: Visually inspect your final working solution for any signs of precipitation before adding it to your experiment. Even a small amount of precipitate can lead to a significant change in the effective concentration.

    • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware. Where possible, use glass or low-adhesion polypropylene tubes and pipette tips.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of this compound?

A1: This compound is soluble in organic solvents such as methanol and chloroform. For biological experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.

Q2: How should I handle the compound to prevent oxidation?

A2: To minimize oxidation, handle the compound under an inert atmosphere (e.g., in a glove box with nitrogen or argon) whenever possible. If this is not feasible, work quickly and minimize the exposure of the solid compound or its solutions to air. For solutions in organic solvents, overlaying the solution with an inert gas before sealing the vial is recommended for long-term storage.

Q3: Is this compound sensitive to pH?

A3: The stability of quinolones can be pH-dependent.[3] Generally, extreme pH conditions (highly acidic or highly basic) can lead to hydrolysis or other forms of degradation. It is advisable to prepare working solutions in buffers that are close to physiological pH (around 7.4) and to use them shortly after preparation.

Q4: How can I monitor the stability of the compound over time?

A4: A stability-indicating analytical method, such as reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV or mass spectrometry detection, can be used to monitor the purity of the compound over time. This involves developing a method that can separate the intact compound from its potential degradation products.

Q5: What are the likely degradation pathways for this molecule?

A5: Given its structure, the most probable degradation pathways are:

  • Oxidation: The two double bonds in the tridecadienyl chain are susceptible to oxidation, which can lead to the formation of hydroperoxides, epoxides, and other oxidation products.

  • Photodegradation: The quinolone ring system can absorb UV light, potentially leading to photochemical reactions and degradation.

  • Hydrolysis: While less likely for the main structure under neutral conditions, extreme pH could potentially affect the molecule.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex or sonicate gently until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use glass vials with Teflon-lined caps.

  • Flush the headspace of each vial with a gentle stream of inert gas (argon or nitrogen) before sealing.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure for a forced degradation study. The specific conditions may need to be optimized.

  • Preparation of Test Solutions: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system (e.g., methanol:water 1:1).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the test solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the test solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the test solution and keep it at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

    • Photodegradation: Expose the test solution in a photostability chamber to a light source. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_troubleshoot Troubleshooting cluster_solutions Solutions weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C under Inert Gas aliquot->store thaw Thaw Aliquot dilute Prepare Working Solution (in aqueous buffer) thaw->dilute assay Perform Experiment dilute->assay precipitate Precipitation? dilute->precipitate inactivity Inactivity? assay->inactivity sol_precipitate - Use co-solvent - Serial dilution - Sonication precipitate->sol_precipitate sol_inactivity - Check storage - Use fresh solution - Purity check (HPLC) inactivity->sol_inactivity

Caption: Troubleshooting workflow for experimental use.

stability_factors cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways compound This compound temp Temperature compound->temp light Light compound->light oxygen Oxygen (Air) compound->oxygen ph pH compound->ph thermal Thermal Degradation temp->thermal photo Photodegradation light->photo oxidative Oxidation oxygen->oxidative hydrolysis Hydrolysis ph->hydrolysis

Caption: Factors influencing the stability of the compound.

References

Technical Support Center: Purification of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the molecule's dual chemical nature. It possesses a polar quinolone head group and a long, non-polar polyunsaturated fatty acid-like tail. This amphiphilic character can lead to issues with solubility and chromatographic behavior. Furthermore, the (4Z,7Z)-diene system in the tail is susceptible to oxidation and isomerization, which can result in the degradation of the target compound and the formation of hard-to-separate impurities.

Q2: What is a general chromatographic strategy for the purification of this compound?

A2: A multi-step strategy is often most effective. A typical workflow would involve:

  • Initial Crude Purification: Normal-phase flash chromatography on silica gel to remove highly polar and non-polar impurities.

  • Fractionation by Unsaturation: Argentation (silver ion) chromatography is highly recommended to separate the desired (Z,Z)-diene from its isomers (E,Z-, E,E-) and any saturated or mono-unsaturated analogues.

  • High-Resolution Polishing Step: Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for the final purification to achieve high purity, separating the target compound from closely related homologues or minor impurities.

Q3: How can I minimize the degradation of the polyunsaturated side chain during purification?

A3: The polyunsaturated fatty acid (PUFA) side chain is prone to oxidation.[1] To mitigate this:

  • Use Freshly Distilled Solvents: Solvents can contain peroxides that initiate oxidation.

  • Work Under an Inert Atmosphere: Whenever possible, conduct purification steps under nitrogen or argon to minimize exposure to oxygen.

  • Avoid Prolonged Exposure to Light and Heat: UV light and elevated temperatures can promote isomerization and oxidation. Protect samples from light by wrapping containers in aluminum foil.

  • Add Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your sample and solvents, provided it does not interfere with subsequent analytical steps.

  • Store Properly: Store purified fractions and the final compound at low temperatures (-20°C or -80°C) under an inert atmosphere.

Q4: My compound is showing significant peak tailing during HPLC. What could be the cause and how can I fix it?

A4: Peak tailing for this compound, particularly in RP-HPLC, is likely due to the basic nature of the quinolone nitrogen interacting with acidic residual silanol groups on the silica-based stationary phase.[2][3] Here are some solutions:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., using 0.1% formic acid or trifluoroacetic acid) will protonate the quinolone nitrogen, reducing its interaction with silanols.[4]

  • Use a Highly Deactivated Column: Employ an "end-capped" column where the residual silanol groups have been chemically deactivated.[2]

  • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to occupy the active silanol sites.

  • Check for Column Overload: Injecting too much sample can also lead to peak tailing. Try diluting your sample.[2][4]

Troubleshooting Guides

Issue 1: Low Recovery After Silica Gel Chromatography
Possible Cause Solution
Irreversible Adsorption The polar quinolone head may be strongly adsorbing to the acidic silica gel.
Action: Deactivate the silica gel by adding a small percentage of a base like triethylamine (e.g., 0.1-1%) or ammonia to the eluent.
Compound Degradation on Silica The acidic nature of silica gel may be causing isomerization or degradation of the diene side chain.
Action: Use a less acidic stationary phase like alumina (neutral or basic) for initial purification. Alternatively, minimize the time the compound is on the column by using a faster flow rate and a steep solvent gradient.
Inappropriate Solvent System The chosen eluent may not be effectively desorbing the compound from the stationary phase.
Action: Perform small-scale TLC experiments with a variety of solvent systems to find an optimal mobile phase that provides good separation and an appropriate Rf value (typically 0.2-0.4 for column chromatography).
Issue 2: Poor Separation of Isomers with Argentation Chromatography
Possible Cause Solution
Incorrect Silver Nitrate Concentration The concentration of silver nitrate on the stationary phase is critical for resolving isomers with different degrees of unsaturation.
Action: For preparative TLC, a 10% (w/w) silver nitrate impregnation on silica gel is a good starting point. Adjust the concentration based on preliminary analytical TLC trials.
Sub-optimal Mobile Phase The polarity of the mobile phase affects the retention of the compounds on the argentated silica.
Action: Typically, non-polar solvents like hexane with a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate are used. The polarity needs to be fine-tuned to achieve separation. Polar protic solvents should be avoided as they can wash out the silver ions.[5]
Oxidation of Silver Ions Exposure to light can cause the silver nitrate on the plate or column to darken (oxidize to AgO), reducing its effectiveness.
Action: Prepare argentated plates or columns fresh and protect them from light at all times by working in a dimly lit area and wrapping chromatography tanks and columns in aluminum foil.[5]

Data Presentation

Table 1: Recommended Solvent Systems for Different Chromatographic Techniques
Chromatographic Technique Stationary Phase Typical Mobile Phase Composition Purpose
Normal-Phase Flash Chromatography Silica GelHexane/Ethyl Acetate gradient (e.g., 100:0 to 70:30)Crude purification
Argentation Preparative TLC Silica Gel impregnated with 10% AgNO₃Hexane/Dichloromethane (e.g., 95:5 to 80:20)Separation of geometric isomers and by degree of unsaturation
Reversed-Phase HPLC C18Acetonitrile/Water with 0.1% Formic Acid (gradient)Final purification and purity analysis
Mixed-Mode Chromatography Mixed-mode (e.g., C18 with ion exchange)Acetonitrile/Ammonium Acetate bufferSingle-step purification of amphiphilic compounds

Experimental Protocols

Protocol 1: Preparation of Silver Nitrate Impregnated Silica Gel for Flash Chromatography

This protocol is adapted for preparing a stationary phase for flash chromatography to separate compounds based on their degree of unsaturation.

Materials:

  • Silica gel (for flash chromatography, 70-230 mesh)

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Toluene

  • Rotary evaporator

  • High vacuum pump

Procedure:

  • Suspend 90 g of silica gel in 100 mL of deionized water in a round-bottomed flask.

  • Protect the flask from light by wrapping it in aluminum foil.

  • In a separate, light-protected container, dissolve 10 g of silver nitrate in 10 mL of deionized water.

  • Add the silver nitrate solution to the silica gel slurry and mix thoroughly.

  • Remove the water under reduced pressure using a rotary evaporator (bath temperature ~65°C).

  • To remove residual water, add 200 mL of toluene to the flask and evaporate to dryness on the rotary evaporator. Repeat this step.

  • Dry the silver nitrate impregnated silica gel under high vacuum overnight at room temperature.

  • The prepared silica gel is now ready for packing into a flash chromatography column. Handle and store with protection from light.

Protocol 2: Preparative Argentation Thin-Layer Chromatography (TLC)

Materials:

  • Glass-backed TLC plates (20x20 cm, 1000 µm thickness)

  • Silver nitrate (AgNO₃)

  • Methanol

  • Developing tank

  • UV lamp (254 nm)

  • Scraper (e.g., razor blade or spatula)

  • Elution solvent (e.g., ethyl acetate)

Procedure:

  • Prepare a 10% (w/v) solution of AgNO₃ in methanol.

  • In a fume hood, dip the TLC plates into the AgNO₃ solution for 30 seconds, ensuring even coating.

  • Allow the plates to air dry in the dark for 30 minutes, followed by activation in an oven at 110°C for 1 hour. Store the activated plates in a desiccator, protected from light.

  • Dissolve the crude sample in a minimal amount of a low-boiling point solvent (e.g., dichloromethane).

  • Carefully apply the sample as a thin line at the origin of the argentated TLC plate.

  • Develop the plate in a chromatography tank pre-saturated with the chosen mobile phase (e.g., hexane:dichloromethane 9:1). Keep the tank covered with aluminum foil to protect from light.

  • After development, visualize the separated bands under a UV lamp and mark the desired band with a pencil.

  • Scrape the silica containing the product band from the plate.

  • Elute the compound from the scraped silica by washing with a polar solvent like ethyl acetate.

  • Filter to remove the silica and evaporate the solvent to obtain the purified fraction.

Mandatory Visualizations

Purification_Workflow Crude_Extract Crude Extract of This compound Flash_Chromatography Normal-Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) Crude_Extract->Flash_Chromatography Semi_Pure Semi-Purified Fraction (Contains Isomers and Analogs) Flash_Chromatography->Semi_Pure Argentation_Chromatography Argentation Chromatography (AgNO3-Silica, Hexane/DCM) Semi_Pure->Argentation_Chromatography Isomer_Pure Isomerically Pure Fraction ((Z,Z)-diene) Argentation_Chromatography->Isomer_Pure RP_HPLC Reversed-Phase HPLC (C18, ACN/H2O/FA) Isomer_Pure->RP_HPLC Pure_Compound >98% Pure Target Compound RP_HPLC->Pure_Compound

Caption: Proposed multi-step purification workflow for this compound.

Troubleshooting_Peak_Tailing Start HPLC Peak Tailing Observed Check1 Is the quinolone nitrogen interacting with silanols? Start->Check1 Solution1a Lower Mobile Phase pH (e.g., 0.1% Formic Acid) Check1->Solution1a Yes Check2 Is the column overloaded? Check1->Check2 No Resolved Peak Shape Improved Solution1a->Resolved Solution1b Use End-Capped Column Solution1b->Resolved Solution1c Add Competing Base (TEA) Solution1c->Resolved Solution2 Dilute Sample or Inject Smaller Volume Check2->Solution2 Yes Check3 Is there a column void or contamination? Check2->Check3 No Solution2->Resolved Solution3 Wash or Replace Column/ Guard Column Check3->Solution3 Yes Solution3->Resolved

Caption: A logical troubleshooting guide for addressing HPLC peak tailing issues.

References

Addressing common challenges in experiments with 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

A1: this compound is a quinolone derivative. Key properties are summarized below.[1][2]

PropertyValue
Molecular Formula C23H31NO
Molecular Weight 337.5 g/mol [1]
Appearance Typically a solid
Solubility Soluble in Methanol and Chloroform[2]
Storage Recommended storage at 2-8°C[2]

Q2: What are the potential safety hazards associated with this compound?

A2: While specific toxicity data for this compound is limited, quinolone-class compounds can be harmful if swallowed and may be toxic to aquatic life with long-lasting effects.[3] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid release to the environment.[3]

Q3: What are the general biological activities of quinolone derivatives?

A3: Quinolone derivatives are a broad class of compounds known for a wide range of biological activities.[4] Historically, they are recognized for their antibacterial properties.[5][6] However, various derivatives have also been investigated for anticancer, antiviral, antimalarial, and anti-inflammatory activities.[4][7] The specific activity of this compound would need to be determined empirically.

Troubleshooting Guides

Issue 1: Poor Compound Solubility in Aqueous Buffers

Q: I am observing precipitation of this compound when I dilute my stock solution into my aqueous assay buffer. How can I improve its solubility?

A: This is a common challenge with hydrophobic compounds like many quinolone derivatives. The long tridecadienyl chain in this specific molecule contributes to its low aqueous solubility. Here are steps to troubleshoot this issue:

Troubleshooting Workflow

G start Precipitation Observed in Aqueous Buffer step1 Decrease Final Compound Concentration start->step1 step2 Add a Co-solvent (e.g., DMSO, Ethanol) to Assay Buffer step1->step2 step3 Test Different Co-solvent Concentrations step2->step3 step4 Evaluate Impact on Assay Performance (Vehicle Control) step3->step4 end_success Compound Solubilized & Assay Validated step4->end_success No adverse effect end_fail Consider Formulation with Surfactants (e.g., Tween-80) step4->end_fail Adverse effect

Caption: Workflow for troubleshooting poor compound solubility.

Quantitative Data Summary: Solubility Enhancement

ConditionFinal Compound Conc. (µM)Co-solvent (DMSO, %)Visual ObservationCell Viability (Vehicle Control, % of Untreated)
1500.1Heavy Precipitation98%
2250.1Minor Precipitation99%
3100.1Clear Solution98%
4250.5Clear Solution97%
5251.0Clear Solution85% (Inhibition)

Detailed Protocol: Solubility Testing with Co-solvents

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare Assay Buffers: Prepare several aliquots of your aqueous assay buffer (e.g., PBS or cell culture medium) containing different final concentrations of a co-solvent like DMSO (e.g., 0.1%, 0.5%, 1.0%).

  • Dilute Compound: Add the stock solution to the prepared buffers to achieve the desired final compound concentrations. Vortex gently to mix.

  • Visual Inspection: Incubate the solutions at the experimental temperature (e.g., 37°C) for 30 minutes. Visually inspect for any signs of precipitation against a dark background.

  • Vehicle Control: To ensure the co-solvent itself does not affect your experiment, run parallel vehicle controls (buffer with the same concentration of co-solvent but without the compound) in your primary assay (e.g., a cell viability assay).

  • Select Optimal Condition: Choose the lowest concentration of co-solvent that maintains the compound in solution at your desired working concentration without adversely affecting the experimental model.

Issue 2: High Background Signal or Non-specific Activity in Cellular Assays

Q: My experimental results show a high background signal in my negative controls and what appears to be non-specific activity even at low concentrations of the compound. What could be the cause?

A: High background or non-specific activity can arise from several factors, including compound aggregation, intrinsic fluorescence, or off-target effects common to planar heterocyclic molecules like quinolones.

Troubleshooting Workflow

G start High Background / Non-specific Activity step1 Check for Compound Autofluorescence start->step1 step2 Include Detergent in Assay Buffer step1->step2 If fluorescence-based assay step3 Perform Counter-screen with Unrelated Target step1->step3 If not fluorescence-based end_success Identified Source of Artifact step2->end_success step4 Evaluate Structure-Activity Relationship (SAR) with Analogs step3->step4 end_fail Problem Persists; Re-evaluate Assay Design step3->end_fail No unrelated target activity step4->end_success

Caption: Logic diagram for diagnosing non-specific assay activity.

Quantitative Data Summary: Identifying Assay Interference

Assay TypeCompound (µM)Signal (Arbitrary Units)Signal with 0.01% Triton X-100
Fluorescence 0 (Vehicle)105102
(485/520 nm)10850 (Apparent Activity)115 (Signal Quenched)
Luminescence 0 (Vehicle)12,50012,300
106,250 (Apparent Activity)12,100 (Activity Lost)

Detailed Protocol: Assessing Compound Autofluorescence

  • Prepare Samples: In a microplate suitable for your plate reader, add the compound at your highest test concentration to the assay buffer without any cells or biological reagents.

  • Prepare Controls: Include wells with buffer only (blank) and wells with your assay's positive control fluorophore, if applicable.

  • Scan for Fluorescence: Use a scanning spectrofluorometer to measure the emission spectrum of the compound across a wide range of excitation wavelengths. Alternatively, use your plate reader to measure fluorescence at the specific excitation/emission wavelengths of your assay.

  • Analyze Data: Compare the fluorescence intensity of the compound-containing wells to the blank wells. A significant increase in signal indicates that the compound is autofluorescent at your assay's wavelengths.

  • Mitigation: If autofluorescence is confirmed, consider switching to a non-fluorescent assay readout (e.g., luminescence or absorbance-based) or use a different fluorescent dye with excitation/emission wavelengths that do not overlap with the compound's fluorescence.

Issue 3: Unexpected Cytotoxicity Affecting Experimental Readouts

Q: I am studying the effect of this compound on a specific signaling pathway, but I suspect the observed effects are due to general cytotoxicity. How can I confirm this?

A: It is crucial to distinguish between a specific intended biological effect and a general cytotoxic response. Quinolone compounds can exhibit cytotoxicity, and it's important to determine the concentration range where the compound is non-toxic to your cell model.

Signaling Pathway vs. Cytotoxicity

G cluster_0 Hypothesis A: Specific Pathway Inhibition cluster_1 Hypothesis B: General Cytotoxicity Compound Quinolone Compound Target Specific Kinase Compound->Target Pathway Downstream Signaling Target->Pathway EffectA Observed Cellular Effect Pathway->EffectA CompoundB Quinolone Compound Mitochondria Mitochondrial Damage CompoundB->Mitochondria Membrane Membrane Integrity Loss CompoundB->Membrane EffectB Observed Cellular Effect Mitochondria->EffectB Membrane->EffectB

Caption: Conceptual diagram distinguishing specific from cytotoxic effects.

Quantitative Data Summary: Dose-Response Analysis

Compound Conc. (µM)Pathway Activity (% of Control)Cell Viability (MTT Assay, % of Control)Caspase-3 Activity (Apoptosis Marker, Fold Change)
0.195%98%1.1
160%95%1.3
1025%85%2.5
505%40%8.7
100<1%15%15.2

Detailed Protocol: Determining the Cytotoxic Profile via MTT Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. This will help you identify the concentration range where the compound is non-toxic and suitable for your primary signaling assays.

References

Optimizing the bioactivity of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the bioactivity of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone in various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the predicted bioactivity of this compound?

While specific data for this exact molecule is limited, its structural class—2-alkyl-4(1H)-quinolones—is known for a range of biological activities. These include antibacterial effects, particularly against Gram-positive bacteria, as well as potential antifungal, antimalarial, and cytotoxic properties against various cancer cell lines.[1] Some derivatives have also been found to inhibit signaling pathways like the Hedgehog pathway.[2] The long, unsaturated alkyl chain suggests high lipophilicity, which may influence its mechanism of action and potency.

Q2: The compound is showing low or no activity in my cell-based assay. What are the possible reasons?

Low bioactivity with a hydrophobic compound like this is often related to experimental conditions rather than a true lack of efficacy. Key factors include:

  • Poor Solubility and Dispersion: The compound's high predicted hydrophobicity (XLogP3 of 6.7) means it will readily precipitate in aqueous cell culture media.[3]

  • Binding to Plasticware and Serum Proteins: Hydrophobic molecules can adsorb to the surface of plastic labware (e.g., pipette tips, microplates) and bind extensively to proteins like albumin in fetal bovine serum (FBS), reducing the effective concentration available to the cells.[4]

  • Inappropriate Solvent Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent, its final concentration in the assay can impact cell health and compound solubility. High DMSO concentrations can be cytotoxic, while very low concentrations may not be sufficient to keep the compound in solution.[5]

Q3: How can I improve the solubility and delivery of this compound in my aqueous assay medium?

To enhance the compound's solubility and availability to cells, consider the following strategies:

  • Optimize Solvent Use: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final assay medium, ensure the final DMSO concentration is consistent across all treatments and typically does not exceed 0.5%.

  • Use of Serum: For initial experiments, using serum-containing medium can help solubilize the compound through protein binding, acting as a carrier.[4] However, be aware that this can also reduce the free fraction of the compound.

  • Pre-complexing with Serum: Before adding to the cells, you can try pre-incubating the diluted compound in a small amount of serum-containing medium to facilitate the formation of protein-compound complexes.

  • Avoid Sonication in Protein-Containing Media: While sonication can help disperse some compounds, it can denature proteins in the cell culture medium, which may negatively affect your assay.[4]

Q4: What is a good starting concentration range for this compound in a cytotoxicity or antibacterial assay?

Given the lack of specific data for this molecule, a broad concentration range is recommended for initial dose-response experiments. Based on data from structurally similar 2-alkyl-4-quinolones, a starting range of 0.1 µM to 100 µM is advisable. Refer to the tables below for reported IC50 and MIC values of analogous compounds to guide your experimental design.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms when adding the compound to the medium. The compound has low aqueous solubility and is crashing out of solution.- Prepare serial dilutions in medium containing the same final percentage of DMSO. - Ensure vigorous mixing (e.g., vortexing) immediately after dilution. - Reduce the final concentration of the compound. - Consider using a formulation aid, such as β-cyclodextrin, though this may have its own cellular effects.[5]
High variability between replicate wells. Uneven dispersion of the compound or adsorption to plasticware.- Use low-binding microplates and pipette tips. - After adding the compound to the wells, mix thoroughly by gentle pipetting or plate agitation. - Visually inspect wells for any signs of precipitation before and during the experiment.
Compound activity decreases in the presence of serum. The compound is binding to serum proteins (e.g., albumin), reducing its bioavailable concentration.- This is an expected phenomenon for hydrophobic compounds.[4] - Conduct parallel assays in serum-free and serum-containing media to quantify the effect of serum binding. - If the assay allows, reduce the serum percentage.
Control cells treated with vehicle (DMSO) show signs of toxicity. The final DMSO concentration is too high for the cell line being used.- Determine the DMSO tolerance of your specific cell line (typically between 0.1% and 1%). - Ensure the final DMSO concentration is kept constant across all wells, including untreated controls.[5]
Inconsistent results over time from the same stock solution. The compound may be unstable in the solvent over long-term storage.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. - While many compounds are stable in DMSO at -20°C or -80°C, stability should be periodically checked. Some studies suggest that a DMSO/water (90/10) mixture can improve the stability of some compounds in storage.[6][7]

Quantitative Data for Structurally Similar 2-Alkyl-4(1H)-Quinolones

Disclaimer: The following data is for analogous compounds and should be used as a reference to guide initial experimental design for this compound.

Table 1: Cytotoxicity of 2-Alkyl-4-Quinolone Analogs in Human Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
2-Nonyl-4-quinolone N-oxideKB (Epidermal Carcinoma)< 2[1]
2-(2-Octenyl)-3-methyl-4-quinoloneMCF-7, HeLaNot specified, but induces cell death[1]
1-Hydroxy-2-(non-2-enyl)-3-methyl-4-quinoloneHeLa S30.59[1]
2-Alkylquinolones (H7, H9, H9a, H11)A549 (Lung Carcinoma)Not specified, but cytotoxic[1]

Table 2: Antimicrobial Activity of 2-Alkyl-4-Quinolone Analogs

CompoundOrganismMIC (µg/mL)Reference
2-n-Octyl-4-quinolone N-oxideBacillus cereus6.25 - 25[1]
2-n-Octyl-4-quinolone N-oxideMycobacterium tuberculosis50[1]
2-((Z)-undec-4′-enyl)-4-quinolone N-oxideMycobacterium tuberculosis50[1]
2-(2-nonenyl)-3-methyl-4-quinoloneStaphylococcus aureus (MRSA)Inhibitory[1]
2-(2-nonenyl)-3-methyl-4-quinoloneAcinetobacter baumanniiInhibitory[1]

Experimental Protocols

Protocol 1: Preparation of Compound for Cell-Based Assays

This protocol outlines the critical steps for preparing a hydrophobic compound to ensure maximal solubility and consistent delivery in an in vitro setting.

  • Stock Solution Preparation:

    • Dissolve this compound in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is fully dissolved.

    • Aliquot the stock solution into single-use, low-binding tubes and store at -80°C.

  • Intermediate Dilutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Perform serial dilutions in 100% DMSO to create a range of intermediate stock concentrations.

  • Final Working Solution Preparation:

    • Warm the cell culture medium (with or without serum, as required by the assay) to 37°C.

    • Add a small volume of the intermediate DMSO dilution to the pre-warmed medium to achieve the final desired concentration. The final DMSO concentration should be kept constant (e.g., 0.5%).

    • Immediately vortex the final working solution for 10-15 seconds to ensure rapid and uniform dispersion.

  • Dosing the Cells:

    • Add the final working solution to the cells in the microplate.

    • After addition, gently swirl the plate to ensure even distribution within the wells.

    • Visually inspect the wells under a microscope for any signs of compound precipitation.

Protocol 2: General Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a range of final working solutions of the compound as described in Protocol 1.

    • Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control (e.g., 0.5% DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add solubilization solution (e.g., acidified isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_assay Cell-Based Assay stock 1. High-Conc Stock in 100% DMSO intermediate 2. Intermediate Dilutions in DMSO stock->intermediate working 3. Final Dilution in Warm Medium intermediate->working vortex 4. Immediate Vortexing working->vortex dosing 5. Add to Cells vortex->dosing Critical Step: Ensure rapid dispersion incubation 6. Incubate dosing->incubation readout 7. Assay Readout incubation->readout

Caption: Workflow for preparing and testing a hydrophobic compound.

signaling_pathway compound 2-Alkyl-Quinolone (e.g., 1-Methyl-2-tridecadienyl-4-quinolone) membrane Cell Membrane Interaction compound->membrane Direct interaction or membrane perturbation stress Cellular Stress Response (e.g., Oxidative Stress) membrane->stress caspase_activation Caspase Activation stress->caspase_activation apoptosis Apoptosis / Cell Death caspase_activation->apoptosis

Caption: A plausible cytotoxic signaling pathway for 2-alkyl-quinolones.

References

Technical Support Center: 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation pathways of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone.

Frequently Asked Questions (FAQs)

Q1: What are the primary suspected degradation pathways for this compound?

Based on the chemical structure and literature on related quinolone compounds, the primary suspected degradation pathways are:

  • Photodegradation: Exposure to ultraviolet (UV) and even ambient room light can induce degradation. Quinolone structures are known to be photosensitive, leading to the formation of various photoproducts.[1][2][3]

  • Oxidative Degradation: The molecule is susceptible to oxidation, particularly at the unsaturated tridecadienyl side chain and potentially the quinolone ring. Common laboratory oxidizing agents or atmospheric oxygen can initiate this process.

  • Hydrolytic Degradation: The lactam bond within the 4(1H)-quinolone ring may be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.

  • Enzymatic Degradation: Given that structurally similar 2-alkyl-4(1H)-quinolones are signaling molecules in bacteria like Pseudomonas aeruginosa, it is plausible that enzymatic pathways exist that can metabolize and degrade this compound.[4][5][6]

Q2: My experimental results show a rapid loss of the parent compound. What could be the cause?

Rapid loss of the parent compound is a common issue and can often be attributed to one or more of the following:

  • Light Exposure: Ensure all experimental manipulations are performed under amber light or in the dark. Quinolones can degrade even with short exposure to room light.[1]

  • Oxidative Stress: Check for the presence of oxidizing agents in your solvents or reagents. The dienyl moiety in the side chain is particularly prone to oxidation. Consider degassing solvents and using antioxidants if compatible with your experimental setup.

  • pH Instability: Extreme pH conditions can catalyze the hydrolysis of the quinolone ring. Ensure your buffers are within a stable pH range for the compound.

  • Microbial Contamination: If working with biological samples or non-sterile aqueous solutions, microbial contamination could lead to enzymatic degradation.

Q3: I am observing multiple unknown peaks in my chromatogram after my experiment. What are these likely to be?

The appearance of multiple new peaks strongly suggests the formation of degradation products. Depending on the experimental conditions, these could be:

  • Isomers: The (4Z,7Z) double bonds in the tridecadienyl chain can isomerize to other cis/trans configurations upon exposure to light or heat.

  • Oxidation Products: Epoxides, hydroperoxides, and cleavage products of the side chain are common results of oxidation.

  • Photoproducts: Light exposure can lead to a variety of photoproducts, including dimers and cyclized compounds.[1]

  • Hydrolysis Products: A peak corresponding to the ring-opened carboxylic acid could be present if hydrolysis has occurred.

Troubleshooting Guides

Issue 1: Inconsistent results in bioactivity assays.
Potential Cause Troubleshooting Step
Degradation during storageStore the compound in a cool, dark, and dry place. For solutions, prepare fresh or store at -20°C or -80°C in light-protected vials.
Degradation in assay mediumPerform a stability study of the compound in the assay medium over the time course of the experiment. Analyze samples at different time points by HPLC or LC-MS.
Interaction with assay componentsInvestigate potential reactions with other components in the assay, such as reducing agents or metal ions.
Issue 2: Poor recovery during extraction.
Potential Cause Troubleshooting Step
Adsorption to labwareUse silanized glassware or polypropylene tubes to minimize adsorption.
Degradation during sample processingMinimize exposure to light and heat during extraction. Keep samples on ice.
Inappropriate extraction solventOptimize the extraction solvent system to ensure complete solubilization of the compound and its potential degradation products.

Data Presentation

The following tables provide an example of how to structure quantitative data from a stability study. Note: The data presented here is illustrative and not based on experimental results for this specific molecule.

Table 1: Photodegradation of this compound in Acetonitrile under UV-A (365 nm) Irradiation

Irradiation Time (hours)Parent Compound Remaining (%)Major Photoproduct 1 Area (%)Major Photoproduct 2 Area (%)
010000
185.28.12.3
271.515.35.1
450.128.910.7
822.645.218.9

Table 2: Hydrolytic Stability of this compound at 50°C

pHTime (hours)Parent Compound Remaining (%)Ring-Opened Product Area (%)
2.02492.37.7
7.02499.1<0.5
10.02488.511.5

Experimental Protocols

Protocol 1: Forced Degradation Study - Photostability
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Exposure: Transfer 1 mL of the solution into a quartz cuvette or a UV-transparent vial. Place the sample in a photostability chamber equipped with a UV-A lamp (e.g., 365 nm).

  • Control: Prepare a control sample by wrapping a vial with the solution in aluminum foil and placing it alongside the exposed sample.

  • Time Points: Withdraw aliquots from both the exposed and control samples at specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile) with UV or MS detection to determine the percentage of the remaining parent compound and the formation of photoproducts.

Protocol 2: Forced Degradation Study - Oxidative Stability
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Oxidizing Agent: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (e.g., 3% final concentration).

  • Incubation: Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) in the dark.

  • Control: Prepare a control sample without the oxidizing agent.

  • Time Points: Withdraw aliquots at specified time intervals. The reaction may need to be quenched, for example, by adding a reducing agent like sodium bisulfite.

  • Analysis: Analyze the samples by HPLC or LC-MS.

Visualizations

DegradationPathways Parent This compound Photo Photodegradation (UV/Light) Parent->Photo Oxidative Oxidative Degradation (O2, Peroxides) Parent->Oxidative Hydrolytic Hydrolytic Degradation (Acid/Base) Parent->Hydrolytic Enzymatic Enzymatic Degradation (Microbes) Parent->Enzymatic Isomers Isomers Photo->Isomers Photoproducts Photoproducts (e.g., Dimers) Photo->Photoproducts OxidationProducts Oxidation Products (Epoxides, Aldehydes) Oxidative->OxidationProducts HydrolysisProduct Ring-Opened Product Hydrolytic->HydrolysisProduct Metabolites Metabolites Enzymatic->Metabolites

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow Start Prepare Stock Solution Stress Apply Stress Condition (Light, Oxidant, pH, Enzyme) Start->Stress Control Control Condition (No Stress) Start->Control Sampling Sample at Time Points Stress->Sampling Control->Sampling Analysis HPLC / LC-MS Analysis Sampling->Analysis Data Quantify Parent and Products Analysis->Data

References

Validation & Comparative

Experimental Validation of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone's Dual Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dual-action compound 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone with other relevant inhibitors, supported by experimental data. The content is structured to offer clear data presentation, detailed experimental methodologies, and visual representations of key pathways and workflows.

Overview of this compound

This compound is a quinolone alkaloid that has been identified as a dual-action inhibitor, targeting both Diacylglycerol Acyltransferase (DGAT) and the Angiotensin II Receptor Type 1 (AT1). This unique pharmacological profile suggests its potential therapeutic applications in metabolic and cardiovascular diseases.

Comparative Analysis of DGAT Inhibition

The compound's efficacy as a DGAT inhibitor is compared with known inhibitors T863 and PF-04620110. Diacylglycerol acyltransferase is a crucial enzyme in the synthesis of triglycerides.

Table 1: Comparison of DGAT1 Inhibitor Potency

CompoundIC50 (µM)Target
This compound20.1[1][2]DGAT
T8630.015DGAT1
PF-046201100.039DGAT1

Experimental Protocol: In Vitro DGAT1 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against DGAT1.

Materials:

  • Human recombinant DGAT1 enzyme

  • [14C]-labeled oleoyl-CoA (substrate)

  • 1,2-dioleoylglycerol (substrate)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Scintillation fluid

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DGAT1 enzyme, and 1,2-dioleoylglycerol.

  • Add the test compound (this compound or comparators) at varying concentrations.

  • Initiate the enzymatic reaction by adding [14C]-oleoyl-CoA.

  • Incubate the mixture at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water mixture).

  • Extract the radiolabeled triglycerides formed.

  • Quantify the amount of radioactivity in the triglyceride fraction using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

cluster_workflow DGAT1 Inhibition Assay Workflow Reaction Mixture Reaction Mixture Add Test Compound Add Test Compound Reaction Mixture->Add Test Compound Varying Concentrations Initiate Reaction Initiate Reaction Add Test Compound->Initiate Reaction Add [14C]-oleoyl-CoA Incubation Incubation Initiate Reaction->Incubation 37°C Stop Reaction Stop Reaction Incubation->Stop Reaction Extraction Extraction Stop Reaction->Extraction Quantification Quantification Extraction->Quantification Scintillation Counting IC50 Determination IC50 Determination Quantification->IC50 Determination

DGAT1 Inhibition Assay Workflow

Comparative Analysis of Angiotensin II Receptor Blockade

The compound's performance as an Angiotensin II Receptor Blocker (ARB) is compared against established ARBs: Candesartan, Losartan, Telmisartan, and Valsartan. These drugs are widely used to treat hypertension and other cardiovascular conditions by blocking the AT1 receptor.

Table 2: Comparison of Angiotensin II Receptor Type 1 (AT1) Binding Affinities

CompoundIC50 (µM)pKi
This compound34.1[1][2]-
Candesartan-8.61 ± 0.21
Telmisartan-8.19 ± 0.04
Valsartan-7.65 ± 0.12
Losartan-7.17 ± 0.07

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocol: Angiotensin II Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of compounds for the AT1 receptor.

Materials:

  • Cell membranes expressing human AT1 receptors

  • [125I]-Angiotensin II (radioligand)

  • Binding buffer (e.g., Tris buffer with BSA and protease inhibitors)

  • Wash buffer

  • Glass fiber filters

  • Gamma counter

Procedure:

  • Prepare a reaction mixture containing the cell membranes and the binding buffer.

  • Add the test compound (this compound or comparators) at a range of concentrations.

  • Add a fixed concentration of [125I]-Angiotensin II to initiate the binding reaction.

  • Incubate the mixture at room temperature to allow binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Analyze the data to determine the IC50 and subsequently the Ki value for each compound.

cluster_pathway Angiotensin II Signaling and Blockade Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Activation ARB 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl] -4(1H)-quinolone & Other ARBs ARB->AT1_Receptor Inhibition

Angiotensin II Signaling Pathway and ARB Inhibition

Conclusion

The experimental data indicates that this compound is a moderately potent inhibitor of both DGAT and the Angiotensin II Type 1 receptor. While its IC50 values are higher than those of the highly selective and potent comparators in their respective classes, its dual-action nature presents a novel therapeutic approach. Further in-vivo studies are warranted to fully elucidate the pharmacological potential of this compound in the context of metabolic and cardiovascular diseases. The detailed experimental protocols provided herein can serve as a foundation for such future investigations.

References

A Comparative Analysis of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone in Antibacterial and Quorum Sensing Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone. Due to the limited publicly available data on this specific molecule, this guide leverages structure-activity relationship (SAR) studies of closely related 2-alkenyl-4(1H)-quinolone analogs to project its likely performance and compares it with established compounds.

Executive Summary

This compound belongs to the 2-alkyl-4(1H)-quinolone class of compounds, which are known for their diverse biological activities, including antibacterial and quorum sensing modulatory effects. Its structural features—a methylated nitrogen at position 1 and a long, di-unsaturated C13 alkyl chain at position 2—suggest potential for potent and specific biological activities. This guide will compare its anticipated properties with known 2-alkenyl-4(1H)-quinolones and the well-characterized bacterial signaling molecule, the Pseudomonas Quinolone Signal (PQS).

Structural Comparison and Predicted Activity

The core structure of this compound is analogous to several synthetic and natural quinolones with demonstrated biological activity.

Key Structural Features and Their Implications:

  • N1-Methylation: The methyl group at the N1 position is a common feature in synthetic quinolone antibacterials. This modification can influence the compound's pharmacokinetic properties and its interaction with biological targets.

  • C2-Alkenyl Chain: The long (C13), di-unsaturated tridecadienyl chain at the C2 position is a critical determinant of its biological specificity and potency. The length and degree of unsaturation of this side chain are known to significantly impact the antibacterial and quorum sensing inhibitory activities of 2-alkyl-4(1H)-quinolones. Studies on analogs suggest that alkenyl moieties at C-2 can confer superior inhibitory effects compared to their alkyl counterparts.[1]

  • 4(1H)-quinolone Core: This heterocyclic scaffold is essential for the antibacterial activity of numerous clinically used antibiotics. It is known to interact with bacterial enzymes such as DNA gyrase and topoisomerase IV.

Comparative Biological Performance

While specific experimental data for this compound is not available, we can infer its potential activities based on published data for structurally similar compounds.

Antibacterial Activity

Research on N-alkyl-2-alkenyl-4(1H)-quinolones has demonstrated significant activity against a range of bacteria, including multidrug-resistant strains.

Table 1: Comparative in vitro Antimycobacterial and Antibacterial Activity of N-Alkyl-2-alkenyl/alkynyl-4(1H)-quinolones

Compound/Analog ClassTest OrganismMIC (mg/L)Reference
N-alkyl-2-alkynyl-4(1H)-quinolonesM. fortuitum0.5 - 128[1]
N-alkyl-2-alkynyl-4(1H)-quinolonesM. smegmatis0.5 - 128[1]
N-alkyl-2-alkynyl-4(1H)-quinolonesM. bovis BCG25[1]
N-alkyl-2-alkynyl-4(1H)-quinolonesMRSA (EMRSA-15 and -16)2 - 128[1]
N-methyl-2-alkenyl-4-quinolonesM. tuberculosis H37RvNot specified, but inhibitory[2]
N-methyl-2-alkenyl-4-quinolonesMRSANot specified, but inhibitory[2]

Based on these findings, this compound is predicted to exhibit antibacterial activity, particularly against Mycobacteria and Gram-positive bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA). The long lipophilic side chain may enhance its ability to penetrate the complex cell wall of mycobacteria.

Quorum Sensing Inhibition

The structural similarity of 2-alkyl-4(1H)-quinolones to the Pseudomonas aeruginosa quorum sensing signal molecule, 2-heptyl-3-hydroxy-4-quinolone (PQS), suggests that they may act as quorum sensing inhibitors. By competing with PQS for its receptor, PqsR, these compounds can disrupt bacterial communication and attenuate the expression of virulence factors.

Table 2: Comparison with Pseudomonas Quinolone Signal (PQS)

FeatureThis compound2-Heptyl-3-hydroxy-4-quinolone (PQS)
Core Structure 4(1H)-quinolone4(1H)-quinolone
N1-Substitution MethylUnsubstituted
C2-Side Chain (4Z,7Z)-4,7-tridecadienyl (C13, di-unsaturated)Heptyl (C7, saturated)
C3-Substitution UnsubstitutedHydroxyl
Predicted Activity Potential PqsR antagonist (Quorum Sensing Inhibitor)PqsR agonist (Quorum Sensing Signal)

The longer and more flexible side chain of the target compound, compared to PQS, may allow it to bind to the PqsR receptor, potentially acting as a competitive inhibitor and disrupting the quorum sensing cascade in P. aeruginosa.

Potential Mechanism of Action

Inhibition of MurE Ligase

One of the proposed mechanisms of action for the antimycobacterial activity of N-methyl-2-alkenyl-4-quinolones is the inhibition of the ATP-dependent MurE ligase.[2] This enzyme is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.

Table 3: MurE Ligase Inhibition by N-Alkyl-2-alkynyl-4(1H)-quinolones

Compound/Analog ClassTarget EnzymeIC50 (µM)Reference
N-alkyl-2-alkynyl-4(1H)-quinolonesM. tuberculosis MurE ligase200 - 774[1]
N-methyl-2-alkenyl-4-quinolonesM. tuberculosis MurE ligase~40 - 200[2]

Given these findings, it is plausible that this compound could also inhibit MurE ligase, contributing to its potential antibacterial effects.

Quorum Sensing Modulation

As discussed, the structural resemblance to PQS suggests a role in modulating the pqs quorum sensing system in P. aeruginosa. This system controls the production of several virulence factors and is involved in biofilm formation.

Experimental Protocols

To empirically determine the activity of this compound, the following experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for general bacteria, Middlebrook 7H9 for mycobacteria) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus, M. tuberculosis).

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria; up to 7 days for slow-growing mycobacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

MurE Ligase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MurE ligase.

Protocol: [2]

  • The MurE enzyme from M. tuberculosis is overexpressed and purified.

  • An enzyme-substrate mixture is prepared containing bis-trispropane buffer, MgCl₂, UDP-MurNAc-dipeptide, ATP, and m-DAP.

  • The test compound, dissolved in DMSO, is added to the enzyme-substrate mixture at various concentrations.

  • The MurE enzyme is added to initiate the reaction, and the mixture is incubated at 37°C.

  • The reaction is stopped by heat denaturation.

  • The inhibition of MurE is quantified by measuring the amount of product (UDP-MurNAc-l-Ala-d-Glu-m-DAP) formed, for example, by HPLC, or by detecting the amount of phosphate released from ATP hydrolysis using a colorimetric method.

  • The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of the enzyme activity.

Quorum Sensing Inhibition Bioassay

This assay can be used to assess the ability of the compound to interfere with bacterial quorum sensing. A common method uses a reporter strain that produces a pigment (e.g., violacein in Chromobacterium violaceum) or bioluminescence in response to quorum sensing signals.

Protocol:

  • Grow the reporter strain (e.g., P. aeruginosa PAO1 carrying a lasB-lacZ or pqsA-lacZ reporter fusion) to the mid-logarithmic phase.

  • In a 96-well plate, add the reporter strain to a suitable growth medium.

  • Add the test compound at various concentrations.

  • Add the cognate autoinducer (e.g., PQS for the pqs system) to induce the reporter gene expression.

  • Include appropriate controls (no compound, no autoinducer).

  • Incubate the plate and measure the reporter gene activity (e.g., β-galactosidase activity for lacZ fusions).

  • A reduction in reporter activity in the presence of the compound indicates quorum sensing inhibition.

Visualizations

Proposed Mechanism of Action via MurE Ligase Inhibition

MurE_Inhibition cluster_reactants Substrates cluster_products Products UDP_MurNAc_dipeptide UDP-MurNAc-dipeptide MurE MurE Ligase UDP_MurNAc_dipeptide->MurE m_DAP meso-Diaminopimelate (m-DAP) m_DAP->MurE ATP ATP ATP->MurE ADP_Pi ADP + Pi MurE->ADP_Pi Product UDP-MurNAc-tripeptide MurE->Product Test_Compound 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl] -4(1H)-quinolone Inhibition Test_Compound->Inhibition Inhibition->MurE Inhibits

Caption: Proposed inhibition of bacterial cell wall synthesis.

Pseudomonas aeruginosa Quorum Sensing Cascade

PQS_Signaling cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasR LasR LasR_C12 LasR:C12-HSL LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL C12_HSL->LasR RhlR RhlR LasR_C12->RhlR Activates PqsR PqsR (MvfR) LasR_C12->PqsR Activates RhlR_C4 RhlR:C4-HSL RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL C4_HSL->RhlR Virulence Virulence Factors (e.g., Elastase, Pyocyanin) RhlR_C4->Virulence Regulates PqsR_PQS PqsR:PQS pqsABCD pqsABCD HHQ HHQ pqsABCD->HHQ PqsH PqsH PQS PQS PqsH->PQS Converts HHQ HHQ->PqsH PQS->PqsR PqsR_PQS->pqsABCD Activates PqsR_PQS->Virulence Regulates Test_Compound Test Compound (Potential Inhibitor) Test_Compound->PqsR Potential Inhibition

Caption: Overview of the interconnected quorum sensing pathways.

Conclusion

While direct experimental evidence for this compound is currently lacking, the analysis of its structural analogs provides a strong basis for predicting its biological activities. It is anticipated to possess antibacterial properties, particularly against mycobacteria and MRSA, potentially through the inhibition of MurE ligase. Furthermore, its structural similarity to the Pseudomonas Quinolone Signal suggests it could function as a quorum sensing inhibitor, offering a promising avenue for the development of anti-virulence therapies. The experimental protocols provided herein offer a clear roadmap for the empirical validation of these predicted activities. Further research is warranted to synthesize and evaluate this compound to fully elucidate its therapeutic potential.

References

Reproducibility in Focus: A Comparative Analysis of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance and Experimental Reproducibility of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone and its Alternatives.

This guide provides a comprehensive comparison of this compound, a quinolone alkaloid, with other compounds targeting similar biological pathways. Ensuring the reproducibility of experimental findings is paramount in scientific research. This document outlines detailed experimental protocols and presents comparative data in a standardized format to aid researchers in designing and interpreting their studies.

Performance Comparison: A Multi-faceted Inhibitor

This compound has been identified as an inhibitor of Diacylglycerol Acyltransferase (DGAT) and an Angiotensin II Receptor Blocker (ARB), and it also exhibits antibacterial activity against Helicobacter pylori.[1][2] To objectively assess its performance, we compare its inhibitory concentrations with those of other known inhibitors in each category.

Table 1: Comparison of Diacylglycerol Acyltransferase (DGAT) Inhibitors
CompoundTargetIC50Reference
This compound DGAT20.1 μM[1][2]
T863DGAT115 nM[3]
PF-06424439DGAT214 nMMedChemExpress
Amidepsine ADGAT1/DGAT20.4 / 0.3 μM[4]
XanthohumolDGAT1/DGAT29.8 / 11.2 μM[4]
Table 2: Comparison of Angiotensin II Receptor Blockers (ARBs)
CompoundReceptor Affinity/PotencyReference
This compound IC50 = 34.1 μM[1][2]
LosartanSurmountable antagonist[5]
ValsartanInsurmountable antagonist[5]
OlmesartanPotent inverse agonist[5]
CandesartanHigh binding affinity at four AT1 receptor sites[6]
Table 3: Comparison of Anti-Helicobacter pylori Activity
CompoundMIC against H. pyloriReference
This compound 10 μg/mL[1][2]
LevofloxacinMIC50 = 0.25 mg/L, MIC90 = 16 mg/L[7]
MoxifloxacinGenerally higher eradication rates than non-fourth-generation quinolones[8][9]
MetronidazoleMIC50 = 8 mg/L, MIC90 = 256 mg/L (resistance is common)[7]
ClarithromycinMIC50 = 0.0312 mg/L, MIC90 = 64 mg/L[7]

Experimental Protocols for Reproducible Results

To ensure the reproducibility of experiments involving this compound, detailed methodologies for key assays are provided below.

Diacylglycerol Acyltransferase (DGAT) Inhibition Assay

This protocol is adapted from established methods for measuring DGAT activity.[10]

a) TLC-Based Assay:

  • Objective: To measure the incorporation of a radiolabeled fatty acyl-CoA into triacylglycerol (TAG).

  • Materials:

    • Microsomal fractions from cells or tissues expressing DGAT.

    • [14C]oleoyl-CoA.

    • 1,2-dioleoyl-sn-glycerol (DAG).

    • Assay buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mg/mL fatty acid-free BSA.

    • This compound and other inhibitors.

    • TLC plates.

    • Solvent system: hexane/diethyl ether/acetic acid (80:20:1, v/v/v).

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, microsomal protein, and DAG.

    • Add the test compound (this compound or alternatives) at various concentrations.

    • Initiate the reaction by adding [14C]oleoyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v).

    • Extract the lipids and spot them on a TLC plate.

    • Develop the TLC plate using the specified solvent system.

    • Visualize the radiolabeled TAG bands using autoradiography or a phosphorimager and quantify the radioactivity.

    • Calculate the percentage of inhibition and determine the IC50 value.

b) Fluorescence-Based Assay:

  • Objective: To measure the release of Coenzyme A (CoA) as a byproduct of the DGAT reaction.

  • Materials:

    • Similar to the TLC-based assay, but without radiolabeled substrates.

    • Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin).

  • Procedure:

    • Set up the reaction as described for the TLC-based assay.

    • Add the fluorescent probe to the reaction mixture.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the amount of CoA produced.

    • Calculate the reaction rate and the percentage of inhibition to determine the IC50 value.

Angiotensin II Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of the compound for the Angiotensin II Type 1 (AT1) receptor.

  • Objective: To measure the ability of the test compound to displace a radiolabeled ligand from the AT1 receptor.

  • Materials:

    • Cell membranes prepared from cells overexpressing the human AT1 receptor.

    • Radiolabeled Angiotensin II (e.g., [125I]Sar1,Ile8-Angiotensin II).

    • Binding buffer: e.g., 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.

    • This compound and other ARBs.

    • Glass fiber filters.

  • Procedure:

    • In a multi-well plate, combine the cell membranes, radiolabeled Angiotensin II, and varying concentrations of the test compound.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Anti-Helicobacter pylori Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the standard broth microdilution method to determine the MIC.

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of H. pylori.

  • Materials:

    • H. pylori strain (e.g., ATCC 43504 or clinical isolates).

    • Brucella broth supplemented with fetal bovine serum.

    • 96-well microtiter plates.

    • This compound and other antibiotics.

  • Procedure:

    • Prepare a serial two-fold dilution of the test compounds in the supplemented Brucella broth in the wells of a 96-well plate.

    • Prepare an inoculum of H. pylori and adjust its density to a standard concentration (e.g., 5 x 10^5 CFU/mL).

    • Add the bacterial inoculum to each well.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates under microaerophilic conditions (e.g., 5% O2, 10% CO2, 85% N2) at 37°C for 72 hours.

    • Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Mechanisms of Action

To further elucidate the biological context of this compound's activity, the following diagrams illustrate the key signaling pathways it inhibits.

DGAT1_Inhibition_Pathway Fatty_Acids Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA Diacylglycerol Diacylglycerol (DAG) DGAT1 DGAT1 Acyl_CoA->DGAT1 Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol_3_Phosphate->Diacylglycerol Multiple Steps Diacylglycerol->DGAT1 Triacylglycerol Triacylglycerol (TAG) DGAT1->Triacylglycerol Catalyzes Lipid_Droplet Lipid Droplet Storage Triacylglycerol->Lipid_Droplet Inhibitor 1-Methyl-2-[(4Z,7Z)-4,7- tridecadienyl]-4(1H)-quinolone Inhibitor->DGAT1 Inhibits

Caption: Inhibition of the DGAT1 pathway by this compound.

Angiotensin_II_Receptor_Blockade Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage by Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion by ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Signal_Transduction Signal Transduction (e.g., Gq/11, PLC, IP3, DAG) AT1_Receptor->Signal_Transduction Activates Inhibitor 1-Methyl-2-[(4Z,7Z)-4,7- tridecadienyl]-4(1H)-quinolone Inhibitor->AT1_Receptor Blocks Cellular_Response Cellular Response (Vasoconstriction, etc.) Signal_Transduction->Cellular_Response Leads to

Caption: Blockade of the Angiotensin II Type 1 Receptor signaling pathway.

By providing standardized protocols and comparative data, this guide aims to facilitate the design of reproducible experiments and a clearer understanding of the therapeutic potential of this compound.

References

A Comparative Analysis of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone and Other Quinolone Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activity with Supporting Experimental Data

1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone, a quinolone alkaloid isolated from the fruits of Evodia rutaecarpa, has demonstrated a range of biological activities, including Diacylglycerol Acyltransferase (DGAT) inhibition, angiotensin II receptor blockade, and potent anti-bacterial effects against Helicobacter pylori. This guide provides a comparative analysis of this specific quinolone with other related alkaloids, supported by quantitative experimental data, detailed methodologies, and visual representations of the implicated signaling pathways.

Quantitative Comparison of Biological Activities

The following tables summarize the inhibitory activities of this compound and other quinolone alkaloids, providing a basis for direct comparison of their potency.

Table 1: Diacylglycerol Acyltransferase (DGAT) Inhibitory Activity

CompoundIC50 (µM)[1]
This compound 20.1
1-Methyl-2-tetradecyl-4(1H)-quinolone69.5
Evocarpine23.8
1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone13.5

Table 2: Angiotensin II Receptor Binding Blockade

CompoundIC50 (µM)
This compound 34.1
Evocarpine43.4
1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone48.2

Table 3: Anti-Helicobacter pylori Activity

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)[2]
Mixture of 1-methyl-2-[(Z)-7-tridecenyl]-4-(1H)-quinolone and 1-methyl-2-[(Z)-8-tridecenyl]-4-(1H)-quinolone <0.05
AmoxicillinSimilar to the quinolone mixture[2]
ClarithromycinSimilar to the quinolone mixture[2]

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is critical for the interpretation and potential replication of these findings.

Diacylglycerol Acyltransferase (DGAT) Inhibition Assay

The DGAT inhibitory activity of the quinolone alkaloids was determined using a bioassay-guided fractionation of extracts from the fruits of Evodia rutaecarpa. The assay measures the activity of the DGAT enzyme, which is crucial for the synthesis of triglycerides. While the specific details of the assay from the source study are not fully available, a general protocol for such an assay involves:

  • Preparation of Microsomes: Liver microsomes, which are a rich source of DGAT, are prepared from rat liver homogenates by differential centrifugation.

  • Assay Reaction: The reaction mixture typically contains the microsomal protein, a diacylglycerol substrate, and a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA) in a suitable buffer.

  • Incubation: The test compounds (quinolone alkaloids) at various concentrations are added to the reaction mixture and incubated at 37°C.

  • Lipid Extraction: The reaction is stopped, and the lipids are extracted using a solvent system like chloroform:methanol.

  • Quantification: The radiolabeled triglycerides are separated by thin-layer chromatography (TLC) and the radioactivity is quantified using a scintillation counter to determine the extent of DGAT inhibition.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the DGAT activity (IC50) is calculated from the dose-response curve.

Angiotensin II Receptor Binding Assay

The angiotensin II receptor blocking activity was evaluated through a binding assay that measures the ability of the compounds to displace radiolabeled angiotensin II from its receptors. A typical protocol for this assay is as follows:

  • Membrane Preparation: Membranes containing angiotensin II receptors are prepared from a suitable source, such as rat liver or adrenal cortex, through homogenization and centrifugation.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled angiotensin II ligand (e.g., [125I]Angiotensin II) and varying concentrations of the test quinolone alkaloids in a binding buffer.

  • Incubation and Separation: The mixture is incubated to allow for competitive binding. The bound and free radioligands are then separated by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.

  • IC50 Calculation: The concentration of the test compound that displaces 50% of the specifically bound radioligand (IC50) is determined from the competition binding curve.

Anti-Helicobacter pylori Minimum Inhibitory Concentration (MIC) Determination

The anti-bacterial activity against H. pylori was determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The agar dilution method is a standard procedure for this determination:

  • Preparation of Agar Plates: A series of agar plates containing serial dilutions of the test compound (the mixture of quinolone alkaloids) are prepared.

  • Inoculum Preparation: A standardized suspension of H. pylori is prepared to a specific turbidity (e.g., McFarland standard).

  • Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under microaerophilic conditions, which are optimal for H. pylori growth, at 37°C for a specified period (typically 48-72 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth on the agar plate.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these quinolone alkaloids exert their effects is crucial for drug development.

Diacylglycerol Acyltransferase (DGAT) Inhibition Pathway

DGAT is a key enzyme in the synthesis of triglycerides. Its inhibition by quinolone alkaloids can have significant effects on lipid metabolism.

DGAT_Inhibition cluster_synthesis Triglyceride Synthesis cluster_inhibition Inhibition cluster_effects Downstream Effects Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Triglyceride (TG) Triglyceride (TG) Decreased TG Synthesis Decreased TG Synthesis DGAT1->Triglyceride (TG) Quinolone 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl] -4(1H)-quinolone Quinolone->DGAT1 Inhibits Reduced Lipid Accumulation Reduced Lipid Accumulation Decreased TG Synthesis->Reduced Lipid Accumulation Potential Therapeutic\nEffects (e.g., Obesity, Fatty Liver) Potential Therapeutic Effects (e.g., Obesity, Fatty Liver) Reduced Lipid Accumulation->Potential Therapeutic\nEffects (e.g., Obesity, Fatty Liver)

Caption: DGAT Inhibition Pathway by this compound.

Angiotensin II Receptor Blockade Signaling Pathway

Angiotensin II is a potent vasoconstrictor that plays a key role in regulating blood pressure. By blocking its receptor (AT1), quinolone alkaloids can lead to vasodilation and a reduction in blood pressure.

Angiotensin_II_Blockade cluster_activation Normal Signaling cluster_inhibition Inhibition cluster_effects Downstream Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq_11 Gq/11 AT1R->Gq_11 Reduced Vasoconstriction Reduced Vasoconstriction PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 Increased Intracellular Ca2+ IP3_DAG->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Quinolone 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl] -4(1H)-quinolone Quinolone->AT1R Blocks Lowered Blood Pressure Lowered Blood Pressure Reduced Vasoconstriction->Lowered Blood Pressure

Caption: Angiotensin II Receptor Blockade by this compound.

Anti-Helicobacter pylori Mechanism: Respiratory Inhibition

The potent anti-bacterial activity of the alkyl methyl quinolone mixture against H. pylori is attributed to the inhibition of the bacterial respiratory chain. This is a distinct mechanism from many common antibiotics that target cell wall synthesis or protein synthesis.

H_pylori_Inhibition cluster_respiration H. pylori Respiratory Chain cluster_inhibition Inhibition cluster_effects Consequences Substrates Electron Donors (e.g., NADH, Succinate) ETC Electron Transport Chain (Complex I, II, etc.) Substrates->ETC Oxygen Oxygen (O2) ETC->Oxygen Proton_Gradient Proton Gradient ETC->Proton_Gradient Blocked Electron Flow Blocked Electron Flow Water Water (H2O) Oxygen->Water ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Reduced ATP Production Reduced ATP Production Quinolone_Mix Alkyl Methyl Quinolone Mixture Quinolone_Mix->ETC Inhibits Blocked Electron Flow->Reduced ATP Production Bacterial Cell Death Bacterial Cell Death Reduced ATP Production->Bacterial Cell Death

Caption: Respiratory Inhibition in H. pylori by Alkyl Methyl Quinolone Mixture.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.